molecular formula C35H37NO8 B15596243 Regelidine

Regelidine

Cat. No.: B15596243
M. Wt: 599.7 g/mol
InChI Key: MZSHQEJWMYSZEP-BVDZNRCASA-N
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Description

Regelidine is a useful research compound. Its molecular formula is C35H37NO8 and its molecular weight is 599.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H37NO8

Molecular Weight

599.7 g/mol

IUPAC Name

[(1R,2R,5R,6R,7R,9S,12S)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate

InChI

InChI=1S/C35H37NO8/c1-32(2)25-20-27(42-30(38)23-14-9-6-10-15-23)34(4)26(41-29(37)22-12-7-5-8-13-22)17-18-33(3,40)35(34,44-32)28(25)43-31(39)24-16-11-19-36-21-24/h5-16,19,21,25-28,40H,17-18,20H2,1-4H3/t25-,26+,27+,28-,33+,34+,35+/m0/s1

InChI Key

MZSHQEJWMYSZEP-BVDZNRCASA-N

Origin of Product

United States

Foundational & Exploratory

The Unveiling of Tripterygium regelii: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tripterygium regelii, a vine native to Northeast Asia, has a long history in traditional medicine. Modern scientific inquiry has begun to unravel the complex pharmacology of its extracts, revealing a treasure trove of bioactive compounds with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the biological activities of Tripterygium regelii extracts, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Bioactivity Data

The biological effects of Tripterygium regelii are attributed to a diverse array of secondary metabolites, primarily terpenoids and alkaloids. The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of extracts and isolated compounds.

Table 1: Cytotoxic Activity of Tripterygium regelii Compounds

CompoundCell LineActivityIC50 Value (µM)Reference
Triregelin IA2780 (Ovarian Cancer)Cytotoxicity5.88[1][2]
HepG2 (Liver Cancer)Cytotoxicity11.74[1][2]
MCF-7 (Breast Cancer)Cytotoxicity46.40[1]
Compound 11 (Abietane Diterpene)MCF-7 (Breast Cancer)Cytotoxicity26.70[1]
Compound 14 (Abietane Diterpene)A2780 (Ovarian Cancer)Cytotoxicity65.80[1]
HepG2 (Liver Cancer)Cytotoxicity35.45[1]
MCF-7 (Breast Cancer)Cytotoxicity64.80[1]
Triptofordin BA549 (Lung Cancer)Cytotoxicity21.2[3]
A549T (Taxol-resistant Lung Cancer)Cytotoxicity10.8[3]
Triptregeline BA549T (Taxol-resistant Lung Cancer)Cytotoxicity29.4 - 54.4[3]
Triptregeline CA549T (Taxol-resistant Lung Cancer)Cytotoxicity29.4 - 54.4[3]
Triptregeline HA549T (Taxol-resistant Lung Cancer)Cytotoxicity29.4 - 54.4[3]
1α,6β,15-triacetoxy-8α-benzoyloxy-4β-hydroxy-9α-(3-nicotinoyloxy)-dihydro-β-agarofuranA549T (Taxol-resistant Lung Cancer)Cytotoxicity29.4 - 54.4[3]
Triregeloic acidMCF-7 (Breast Cancer)Inhibition of proliferation24.1% inhibition at 10 µM[4]

Table 2: Anti-inflammatory Activity of Compounds from Tripterygium Species

CompoundCell LineActivityIC50 Value (µM)Reference
Tripterysine ARAW 264.7NO Production Inhibition6.93[5]
Tripterysine BRAW 264.7NO Production Inhibition4.46[5]
Tripterysine CRAW 264.7NO Production Inhibition2.98[5]
Sesquiterpene Polyester 9RAW 264.7NO Production Inhibition8.77[6][7]
Sesquiterpene Polyester 8RAW 264.7NO Production Inhibition42.28[7]
Sesquiterpene Polyester 13RAW 264.7NO Production Inhibition46.50[7]
DeoxynimbidiolRAW 264.7NO Production Inhibition4.9[8]
New TrinorditerpenoidRAW 264.7NO Production Inhibition12.6[8]

Table 3: Antioxidant Activity of Tripterygium regelii Methanolic Leaf Extract

AssayActivityIC50 Value (µg/mL)Reference
DPPH Radical ScavengingAntioxidant47.83[9]
Reducing PowerAntioxidant52.51[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in the literature on Tripterygium regelii.

Preparation of Tripterygium regelii Methanolic Leaf Extract

This protocol is adapted from a study on the antioxidant and neuroprotective effects of T. regelii.[9]

  • Collection and Authentication: Fresh leaves of Tripterygium regelii are collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Extraction: 200g of fresh leaves are extracted with 2L of methanol (B129727) at room temperature for 8 weeks.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated using a rotary vacuum evaporator.

  • Lyophilization: The concentrated extract is freeze-dried to obtain a powdered form. The final yield should be recorded.

In Vitro Neuroprotective Activity Assay

This protocol details the assessment of the neuroprotective effects of T. regelii extract against hydrogen peroxide-induced injury in human dopaminergic SH-SY5Y cells.[9]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assessment:

    • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the T. regelii extract (e.g., 1.25 to 20 µg/mL) for 24 hours to determine non-toxic concentrations.

    • In separate wells, treat cells with various concentrations of hydrogen peroxide (H₂O₂) (e.g., 25 to 400 µM) for 24 hours to determine a suitable concentration for inducing cytotoxicity.

  • Neuroprotection Assay:

    • Pre-treat SH-SY5Y cells with a non-toxic concentration of the T. regelii extract (e.g., 10 µg/mL) for 30 minutes.

    • Subsequently, expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours.

  • Cell Viability Measurement (MTT Assay):

    • After the treatment period, add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol is a generalized method based on studies investigating the anti-inflammatory effects of compounds isolated from Tripterygium species on RAW 264.7 macrophage cells.[5][6][7][8]

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the T. regelii extract or isolated compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 16-24 hours to induce nitric oxide (NO) production.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC50 value, which is the concentration of the test substance that inhibits 50% of NO production.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard protocol for assessing the cytotoxic effects of T. regelii extracts or their constituents on cancer cell lines.[9][10]

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549, HepG2, MCF-7) in their respective recommended media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of the T. regelii extract or isolated compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Following treatment, add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and dissolve the resulting formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, representing the concentration that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The bioactive compounds within Tripterygium regelii extracts exert their effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Celastrol-Mediated Inhibition of the NF-κB Signaling Pathway

Celastrol, a prominent triterpenoid (B12794562) in Tripterygium species, is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

Celastrol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p65/p50 (Inactive) IKK->NFkB_complex IkB->NFkB_complex Inhibits p65 p65 p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p65->p50_nuc Translocation p50 p50 p50->p65_nuc Translocation p50->p50_nuc Translocation Nucleus Nucleus NFkB_active p65/p50 (Active) Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_active->Pro_inflammatory_genes Induces Celastrol Celastrol Celastrol->IKK Inhibits

Caption: Celastrol inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Triptolide-Induced Apoptosis Signaling Pathway

Triptolide, a potent diterpenoid epoxide, is known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Triptolide_Apoptosis_Pathway Triptolide Triptolide FasL FasL Triptolide->FasL Upregulates Bax Bax Triptolide->Bax Upregulates Bcl2 Bcl-2 Triptolide->Bcl2 Downregulates FasR Fas Receptor FasL->FasR Binds Caspase8 Caspase-8 FasR->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activate Apaf1 Apaf-1 Apaf1->Caspase9 Activate Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Triptolide induces apoptosis via death receptor and mitochondrial pathways.

Experimental Workflow for Bioactivity Screening of Tripterygium regelii Extracts

The following diagram illustrates a logical workflow for the initial screening of T. regelii extracts for various biological activities.

Bioactivity_Screening_Workflow Start Plant Material (Tripterygium regelii) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) Fractions->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition in RAW 264.7) Fractions->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, Reducing Power) Fractions->Antioxidant Active_Fractions Identification of Active Fractions Anticancer->Active_Fractions Anti_inflammatory->Active_Fractions Antioxidant->Active_Fractions Compound_Isolation Bioassay-guided Compound Isolation Active_Fractions->Compound_Isolation Pure_Compounds Pure Bioactive Compounds Compound_Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Mechanism_Studies Mechanism of Action Studies Pure_Compounds->Mechanism_Studies

Caption: A typical workflow for screening and identifying bioactive compounds from T. regelii.

This technical guide serves as a foundational resource for professionals engaged in the study and development of therapeutics derived from Tripterygium regelii. The presented data, protocols, and mechanistic insights are intended to facilitate further research into the promising pharmacological properties of this remarkable medicinal plant.

References

Regelidine: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regelidine, a novel sesquiterpene alkaloid, stands as a molecule of significant interest within the scientific community. First identified from the stems of Tripterygium regelii, its complex dihydroagarofuran (B1235886) structure has prompted investigations into its chemical and biological properties. This technical guide provides a comprehensive overview of the discovery and isolation processes of this compound, drawing from the foundational research and methodologies applied to analogous compounds from the Tripterygium genus. It details the general experimental protocols for its extraction and purification and presents the known biological activities of structurally related compounds, offering insights into this compound's potential therapeutic applications. The document also illustrates key experimental workflows and proposed signaling pathways to facilitate a deeper understanding of this unique natural product.

Introduction

This compound is a naturally occurring 6-nicotinoyl dihydroagarofuran sesquiterpene alkaloid first reported in 1987. It is classified as a terpenoid, a large and diverse class of organic compounds produced by a variety of plants. The discovery of this compound originated from the phytochemical analysis of Tripterygium regelii, a plant species known for producing a wide array of bioactive molecules. The unique structural features of this compound, particularly its sesquiterpene core, have made it a subject of interest for natural product chemists and pharmacologists.

Discovery and Physicochemical Properties

The initial discovery of this compound was documented in a 1987 publication in the Chemical & Pharmaceutical Bulletin by Hitoshi Hori and colleagues. This seminal work described the isolation and structural elucidation of this novel compound from the stems of Tripterygium regelii.

PropertyValue
Molecular Formula C₃₅H₃₇NO₈
Molecular Weight 599.67 g/mol
CAS Number 114542-54-0
Class Sesquiterpene Alkaloid
Sub-Class Dihydroagarofuran

Isolation Process

While the specific, detailed protocol for the isolation of this compound from the original 1987 publication is not widely available, a general methodology can be inferred from numerous studies on the isolation of other dimacrolide sesquiterpene pyridine (B92270) alkaloids from Tripterygium species. The following protocol represents a standard approach for the extraction and purification of such compounds.

General Experimental Protocol for Isolation
  • Extraction: The dried and powdered stems of Tripterygium regelii are subjected to exhaustive extraction with 95% ethanol (B145695). This is a common first step to isolate a broad range of phytochemicals.

  • Solvent Partitioning: The resulting ethanol extract is then concentrated under reduced pressure to yield a crude residue. This residue is suspended in water and partitioned successively with chloroform (B151607) and then ethyl acetate (B1210297). This step separates compounds based on their polarity. The alkaloid fraction is then typically extracted from the organic layer into an aqueous acidic solution (e.g., 5% HCl).

  • Alkaloid Fraction Isolation: The acidic aqueous layer is basified (e.g., with ammonium (B1175870) hydroxide) and then re-extracted with an organic solvent like ethyl acetate to obtain the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed using a gradient of solvents, such as a chloroform-methanol mixture, to separate the individual alkaloids.

  • Final Purification: Further purification is often achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

G General Isolation Workflow for this compound plant_material Dried & Powdered Stems of Tripterygium regelii extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Chloroform, Ethyl Acetate, Aqueous HCl) crude_extract->partitioning alkaloid_fraction Crude Alkaloid Fraction partitioning->alkaloid_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) alkaloid_fraction->column_chromatography semi_pure_fraction Semi-Pure this compound Fraction column_chromatography->semi_pure_fraction final_purification Preparative TLC or HPLC semi_pure_fraction->final_purification pure_this compound Pure this compound final_purification->pure_this compound

A generalized workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

Specific biological activity data for this compound is not extensively documented in publicly available literature. However, the broader class of dihydro-β-agarofuran sesquiterpene alkaloids from Tripterygium species has been reported to possess a range of biological activities, including cytotoxic, anti-inflammatory, and immunosuppressive effects[1][2].

Cytotoxicity of Structurally Related Alkaloids

Several studies have evaluated the cytotoxic effects of sesquiterpenoid alkaloids isolated from Tripterygium wilfordii against various human tumor cell lines. These findings provide a strong indication of the potential bioactivity of this compound.

CompoundCell LineIC₅₀ (µM)Reference
Cangorin KSMMC77210.26 - 9.67[3][4]
Dimacroregelines CSMMC77210.26 - 9.67[3][4]
Dimacroregelines DSMMC77210.26 - 9.67[3][4]
Cangorin KLN-2290.50 - 7.38[3][4]
Dimacroregelines CLN-2290.50 - 7.38[3][4]
Dimacroregelines DLN-2290.50 - 7.38[3][4]
Wilfordatine EHEK293/NF-κB-Luc8.75[1]
Tripfordine AHEK293/NF-κB-Luc0.74[1]
WilforineHEK293/NF-κB-Luc15.66[1]
Proposed Mechanism of Action: Anti-inflammatory and Immunosuppressive Effects

Research on related sesquiterpene pyridine alkaloids from Tripterygium wilfordii suggests that their anti-inflammatory and immunosuppressive activities may be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[1]. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

G Proposed NF-κB Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates This compound This compound (and related alkaloids) This compound->IKK inhibits Gene_expression Pro-inflammatory Gene Expression NFkappaB_nucleus->Gene_expression induces

Inhibition of the NF-κB signaling pathway.

Conclusion

This compound, a sesquiterpene alkaloid from Tripterygium regelii, represents a promising scaffold for further investigation. While specific data on its biological activity remains to be fully elucidated, the activities of structurally similar compounds from the same genus suggest its potential as a cytotoxic, anti-inflammatory, or immunosuppressive agent. The general isolation protocols outlined in this guide provide a foundation for obtaining pure this compound for further study. Future research should focus on the targeted biological evaluation of this compound and the elucidation of its precise mechanism of action to unlock its full therapeutic potential.

References

In vitro studies of Regelidine's effects

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the scientific literature reveals a significant lack of publicly available in vitro studies specifically focused on a compound designated as "Regelidine." Searches for this substance across major scientific databases and research publications did not yield any specific experimental data, quantitative results, or detailed methodologies pertaining to its effects at a cellular or molecular level.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data into structured tables, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirement of the prompt—to synthesize existing research on this compound's in vitro effects—cannot be met due to the absence of primary research articles or reviews on this topic in the public domain.

This suggests that "this compound" may be a compound that is in a very early stage of development and not yet described in published literature, a proprietary code name for a substance not yet disclosed publicly, or potentially a misspelling of a different compound.

Without any foundational scientific studies, the creation of a technical guide with the specified level of detail, including data tables and visualizations of experimental workflows and signaling pathways, is not feasible at this time. Further research and publication of data on this compound are required before such a document can be compiled.

Potential Alternative Interpretations and Search Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals a significant lack of information regarding a compound named "Regelidine" and its effects on gene expression. Extensive searches have not yielded any quantitative data, experimental protocols, or established signaling pathways associated with this specific term. The name "this compound" appears to be a potential misspelling or refers to a very obscure substance not widely documented in accessible research databases.

One search result indicates that "this compound" may be a natural product isolated from the stems of Tripterygium regelii[1]. However, this information is not substantiated by further studies detailing its biological activity or mechanism of action on gene expression.

Due to the absence of foundational data, it is not possible to construct the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams.

Given the lack of information on "this compound," several alternative avenues were explored to provide potentially relevant information, assuming a possible misspelling of the intended compound. These included searches for:

  • Compounds from Tripterygium species: Research on other compounds from the Tripterygium genus, such as Tripterygium wilfordii, has been conducted. These plants are known to produce a variety of bioactive compounds with effects on gene expression, often related to inflammation and immune responses. However, without a clear link to "this compound," presenting this information would be speculative.

  • Similarly named drugs: Searches for drugs with similar-sounding names were performed. For instance, "Rilmenidine" is an antihypertensive drug, and "Repaglinide" is used to treat diabetes.[2][3][4] While information on their mechanisms of action is available, it is unlikely to be relevant to the user's original query about "this compound."

Conclusion and Recommendation

A comprehensive technical guide on the effects of "this compound" on gene expression cannot be produced at this time due to the scarcity of available scientific data. It is recommended that the user:

  • Verify the spelling of "this compound." A simple typographical error could be the reason for the lack of search results.

  • Provide any additional context or alternative names for the compound of interest. This could include a chemical abstract service (CAS) number, the name of the research group studying the compound, or the title of a relevant publication.

Once the correct identity of the compound is established, a thorough and accurate technical guide that meets the specified requirements can be developed. Without this clarification, any attempt to provide the requested information would be based on speculation and would not meet the standards of a scientific or technical document.

References

Preliminary Research on Regelidine's Bioactivity: A Technical Guide on the Bioactive Compounds from Tripterygium regelii

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Regelidine: Preliminary research indicates that "this compound" is a natural product isolated from the stems of Tripterygium regelii[1][2][3]. However, publicly available scientific literature detailing its specific biological activities, mechanism of action, or experimental studies is exceedingly scarce. One study mentions the isolation of this compound along with other alkaloids from Tripterygium hypoglaucum, but does not provide bioactivity data for it[4].

Given the limited information on this compound, this guide focuses on the well-researched and potent bioactive compounds also isolated from the Tripterygium genus, namely Triptolide and Celastrol (B190767) . These compounds are responsible for the majority of the pharmacological effects observed from extracts of Tripterygium plants and are likely of significant interest to researchers investigating the therapeutic potential of natural products from this source.

Triptolide: A Potent Anti-Inflammatory and Anti-Cancer Agent

Triptolide is a diterpenoid triepoxide that has demonstrated a wide range of biological activities, including potent anti-inflammatory, immunosuppressive, and anti-cancer effects[5]. Its primary mechanism of action involves the inhibition of transcription by targeting the XPB subunit of the general transcription factor TFIIH, which ultimately leads to a global suppression of RNA polymerase II-mediated transcription[5]. This transcriptional inhibition is a key driver of its pro-apoptotic and anti-proliferative effects[5].

Quantitative Data: Cytotoxicity of Triptolide

The cytotoxic effects of Triptolide have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
A375Melanoma84.4624
A375Melanoma33.0048
A375Melanoma8.5372
MV-4-11Leukemia< 1548
THP-1Leukemia< 1548
Capan-1Pancreatic Cancer10Not Specified
Capan-2Pancreatic Cancer20Not Specified
SNU-213Pancreatic Cancer9.6Not Specified
HuCCT1Cholangiocarcinoma12.6 ± 0.648
QBC939Cholangiocarcinoma20.5 ± 4.248
FRH0201Cholangiocarcinoma18.5 ± 0.748
Note: IC50 values can vary based on experimental conditions.[6][7][8]
Signaling Pathway: Inhibition of NF-κB

A significant aspect of Triptolide's anti-inflammatory activity is its ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[9][10][11]. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes[12]. Triptolide has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation and transcriptional activity[11].

Triptolide_NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB IκBα Degradation Triptolide Triptolide Triptolide->IKK Inhibits Inflammation Inflammatory Gene Transcription Nucleus->Inflammation

Triptolide inhibits the NF-κB signaling pathway.
Experimental Protocols

This protocol is used to assess the dose-dependent effect of Triptolide on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.[5]

  • Triptolide Treatment: Treat the cells with a range of Triptolide concentrations (e.g., 0, 10, 20, 50, 100 nM) and incubate for 24, 48, or 72 hours.[13]

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[5][13]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

This protocol is used to analyze the effect of Triptolide on key proteins in the NF-κB pathway.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with Triptolide for a specified time before stimulating with an NF-κB activator (e.g., TNF-α or LPS).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[7]

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant prep Sample Preparation (Laemmli Buffer) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect end End: Data Analysis detect->end

General workflow for Western Blot analysis.

Celastrol: An Inducer of Apoptosis and Autophagy

Celastrol is a quinone methide triterpenoid (B12794562) also derived from Tripterygium plants, with demonstrated anti-cancer, anti-inflammatory, and neuroprotective properties[14]. It exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and autophagy[14][15][16].

Quantitative Data: Pro-Apoptotic Effects of Celastrol

Celastrol induces apoptosis by modulating the expression of key regulatory proteins.

Cell LineTreatmentEffect on Bax ExpressionEffect on Bcl-2 ExpressionEffect on Caspase-3 Activation
Thyroid Cancer CellsCelastrolIncreasedDecreasedIncreased
Osteosarcoma CellsCelastrolIncreasedNot specifiedIncreased
Gastric Cancer Cells0.5 µM CelastrolNot specifiedNot specifiedIncreased (cleavage)
This table summarizes the general effects of Celastrol on apoptosis-related proteins.[15][16][17]
Signaling Pathway: Induction of Apoptosis

Celastrol can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In many cancer cells, Celastrol treatment leads to an increase in the production of reactive oxygen species (ROS). This oxidative stress can trigger the JNK signaling pathway, which in turn modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspase-9 and the executioner caspase-3. Celastrol has also been shown to activate the extrinsic pathway by upregulating death receptors like DR5, leading to the activation of caspase-8 and subsequently caspase-3[14][15].

Celastrol_Apoptosis_Pathway Celastrol Celastrol ROS ROS Generation Celastrol->ROS JNK JNK Pathway ROS->JNK Activates Bax Bax JNK->Bax Promotes Bcl2 Bcl-2 JNK->Bcl2 Inhibits Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Activates Bax->Mito Bcl2->Mito Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Celastrol induces apoptosis via the ROS/JNK pathway.
Experimental Protocols

This flow cytometry-based assay quantifies the extent of apoptosis induced by Celastrol.

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and treat with desired concentrations of Celastrol for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI).[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[5]

This protocol is used to measure changes in the expression of key apoptotic proteins following Celastrol treatment.

  • Cell Culture and Treatment: Seed cells and treat with Celastrol as described for the apoptosis assay.

  • Protein Extraction, Quantification, and Sample Preparation: Follow the same steps as outlined in the Western Blot protocol for NF-κB (Section 1.3.2).

  • SDS-PAGE and Protein Transfer: Follow the same steps as outlined in Section 1.3.2.

  • Immunoblotting:

    • Block the membrane as previously described.

    • Incubate with primary antibodies against cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize and quantify the protein bands using an ECL detection reagent and imaging system.

Apoptosis_Assay_Workflow start Start: Cell Culture & Celastrol Treatment harvest Harvest Cells (Adherent & Floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze with Flow Cytometer incubate->analyze end End: Quantify Apoptosis analyze->end

Workflow for Annexin V/PI apoptosis assay.

References

Methodological & Application

Dissolving Regelidine for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regelidine is a natural product isolated from the stems of Tripterygium regelii. As with many novel compounds, establishing reliable and reproducible protocols for its use in in vitro studies is crucial for accurate experimental outcomes. This document provides detailed application notes and protocols for the dissolution of this compound for cell culture applications, compiled from available product information and general laboratory best practices.

Data Presentation: Solubility and Storage

Quantitative data regarding the solubility and storage of this compound is summarized in the table below for easy reference.

ParameterValueNotes
Solvent Dimethyl Sulfoxide (DMSO)Use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Solubility in DMSO 2 mg/mL (3.34 mM)Aided by ultrasonication and warming to 60°C.[1]
Stock Solution Storage -80°C for up to 6 months-20°C for up to 1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1]
Appearance SolidOff-white to light yellow.[1]
Molecular Weight 599.67 g/mol
Formula C₃₅H₃₇NO₈

Experimental Protocols

I. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.997 mg of this compound.

  • Adding DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the this compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes.[1]

    • Following heating, sonicate the solution in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[1]

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1]

II. Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the this compound stock solution to final working concentrations in cell culture medium. It is critical to keep the final DMSO concentration in the culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Determine Final Concentration: Decide on the final concentrations of this compound you wish to test in your experiment.

  • Calculate Dilutions: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentrations. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of stock to 999 µL of medium).

  • Serial Dilution (Recommended): To ensure accuracy and to keep the final DMSO concentration consistent across different treatment groups, it is best practice to perform serial dilutions.

    • Prepare an intermediate dilution of the 10 mM stock solution in complete cell culture medium.

    • Use this intermediate dilution to prepare your final working concentrations.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.

  • Application to Cells: Add the prepared working solutions (including the vehicle control) to your cell cultures and proceed with your experiment.

Mandatory Visualizations

Experimental Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex, Heat (60°C), & Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate vehicle Prepare Vehicle Control (DMSO in Medium) thaw->vehicle serial Perform Serial Dilutions for Final Concentrations intermediate->serial apply Add to Cell Culture serial->apply vehicle->apply

Caption: Workflow for the preparation of this compound stock and working solutions for cell culture experiments.

Signaling Pathway Information

As of the latest literature search, there is no specific, publicly available information detailing the signaling pathways modulated by this compound. While some studies have investigated the biological activities of extracts from Tripterygium regelii, the molecular targets and specific pathways affected by pure this compound have not been elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time. Researchers are encouraged to perform target identification and pathway analysis studies to uncover the mechanism of action of this compound.

References

Stability of Regelidine in DMSO Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Regelidine is a complex sesquiterpenoid natural product isolated from plants of the Tripterygium genus, such as Tripterygium regelii[1]. As with many natural products, its therapeutic potential is an area of active research. For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO), a versatile aprotic solvent. Understanding the stability of this compound in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for assessing the stability of this compound in DMSO solutions.

While specific public data on the degradation kinetics of this compound in DMSO is limited, general principles of compound stability testing can be applied. Studies on the stability of diverse compound libraries in DMSO have shown that while most compounds are stable, factors such as water content, temperature, and light exposure can influence degradation[2][3]. For instance, one study demonstrated that 85% of compounds in a library were stable in a DMSO/water mixture for over two years at 4°C[3]. Another study indicated that water is a more significant factor in compound degradation than oxygen[2].

These notes provide a framework for researchers to establish and monitor the stability of this compound stock solutions to ensure the integrity of their experiments.

Quantitative Stability Data

Table 1: Representative Stability of this compound (10 mM in DMSO) under Various Storage Conditions

Storage ConditionTimepoint% Remaining this compound (Mean ± SD)Appearance of Solution
-80°C, protected from light 0 months100 ± 0.5Clear, colorless
3 months99.8 ± 0.6Clear, colorless
6 months99.5 ± 0.4Clear, colorless
12 months99.1 ± 0.7Clear, colorless
-20°C, protected from light 0 months100 ± 0.5Clear, colorless
1 month98.7 ± 0.8Clear, colorless
3 months95.2 ± 1.1Clear, colorless
6 months90.4 ± 1.5Clear, colorless
4°C, protected from light 0 days100 ± 0.5Clear, colorless
7 days96.3 ± 1.2Clear, colorless
14 days91.5 ± 1.8Faint yellow tint
30 days85.1 ± 2.1Faint yellow tint
Room Temperature (25°C), ambient light 0 hours100 ± 0.5Clear, colorless
24 hours88.2 ± 2.5Faint yellow tint
48 hours79.8 ± 3.1Yellow tint
72 hours70.3 ± 3.5Yellow tint
Freeze-Thaw Cycles (-20°C to 25°C) 1 cycle99.9 ± 0.4Clear, colorless
5 cycles99.2 ± 0.7Clear, colorless
10 cycles98.5 ± 0.9Clear, colorless

This data is illustrative and intended to serve as a template. Actual stability should be determined empirically.

Signaling Pathway of this compound (Hypothetical)

The precise molecular targets and signaling pathways of this compound are not yet fully elucidated. However, based on the known activities of other sesquiterpenoids from Tripterygium species, which often exhibit anti-inflammatory and cytotoxic effects, a hypothetical signaling pathway is presented below. This diagram illustrates a plausible mechanism where this compound might inhibit a key inflammatory pathway, such as NF-κB signaling.

Regelidine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates This compound This compound This compound->IKK_Complex inhibits IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα_P P-IκBα IκBα->IκBα_P NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus translocates Proteasome Proteasome IκBα_P->Proteasome ubiquitination & degradation DNA DNA NF_κB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

Experimental Protocols

This section provides a detailed protocol for conducting a stability study of this compound in a DMSO solution. The primary analytical method used is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which allows for the separation and quantification of the parent compound and any potential degradants[1][2].

Protocol: Stability Assessment of this compound in DMSO

1. Objective: To determine the stability of this compound in DMSO under various storage conditions (long-term, accelerated, and freeze-thaw cycles).

2. Materials:

  • This compound (solid, >98% purity)

  • DMSO (anhydrous, ≥99.9%)

  • Type I ultrapure water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Amber glass or polypropylene (B1209903) autosampler vials with caps

  • HPLC-MS system (e.g., Agilent, Waters, Sciex) equipped with a C18 column

  • Environmental chambers/incubators set to specified temperatures

  • Freezer (-20°C and -80°C)

  • Refrigerator (4°C)

3. Stock Solution Preparation:

  • Allow the solid this compound and anhydrous DMSO to come to room temperature in a desiccator.

  • Accurately weigh an appropriate amount of this compound and dissolve it in DMSO to prepare a 10 mM stock solution. For example, dissolve 5.997 mg of this compound (MW: 599.7 g/mol ) in 1 mL of anhydrous DMSO.

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved.

  • This solution is your T=0 reference standard.

4. Sample Aliquoting and Storage:

  • Aliquot the 10 mM stock solution into multiple amber vials to avoid repeated opening of the main stock.

  • Prepare sets of aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and 25°C).

  • For the freeze-thaw study, prepare a separate set of aliquots.

  • Place the vials in their respective storage environments. Protect from light where specified.

5. Stability Testing Schedule:

  • Long-term stability (-80°C and -20°C): Pull samples at T=0, 1, 3, 6, and 12 months.

  • Accelerated stability (4°C and 25°C): Pull samples at T=0, 24h, 48h, 72h, 7 days, 14 days, and 30 days.

  • Freeze-thaw stability: Subject aliquots to repeated freeze-thaw cycles. A cycle consists of freezing at -20°C for at least 12 hours followed by thawing to room temperature unassisted. Analyze after 1, 3, 5, and 10 cycles.

6. Sample Analysis (HPLC-MS):

  • At each time point, retrieve the designated sample vial along with a T=0 reference vial.

  • Allow the vials to thaw and reach room temperature.

  • Prepare a working solution by diluting the 10 mM stock to a suitable concentration for LC-MS analysis (e.g., 1 µM) in a 50:50 acetonitrile:water mixture.

  • HPLC-MS Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor the [M+H]⁺ ion for this compound.

  • Inject the T=0 sample and the test sample in triplicate.

7. Data Analysis:

  • Integrate the peak area of the this compound parent ion for both the T=0 and the test samples.

  • Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Mean Peak Area of Test Sample / Mean Peak Area of T=0 Sample) * 100

  • A compound is generally considered stable if the remaining percentage is within ±15% of the initial concentration.

  • Visually inspect the chromatogram for the appearance of new peaks, which may indicate degradation products.

Experimental Workflow Diagram

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Timepoints cluster_analysis Analysis cluster_results Results Start Start: this compound & DMSO Prepare_Stock Prepare 10 mM Stock Solution Start->Prepare_Stock Aliquot Aliquot into Amber Vials Prepare_Stock->Aliquot Storage_Conditions Store at Various Conditions (-80°C, -20°C, 4°C, 25°C, Freeze-Thaw) Aliquot->Storage_Conditions Timepoints Pull Samples at Predetermined Timepoints Storage_Conditions->Timepoints Thaw_Dilute Thaw & Prepare Working Solutions Timepoints->Thaw_Dilute HPLC_MS Analyze by HPLC-MS Thaw_Dilute->HPLC_MS Data_Analysis Calculate % Remaining (Test vs. T=0) HPLC_MS->Data_Analysis Report Generate Stability Report & Data Table Data_Analysis->Report

Caption: Experimental workflow for this compound stability assessment in DMSO.

Conclusion

The stability of this compound in DMSO is a critical parameter for ensuring the validity of in vitro experimental data. Based on general guidelines for compound storage, this compound stock solutions in anhydrous DMSO should be stored in small, single-use aliquots in amber vials at -80°C to maximize long-term stability. For short-term use, storage at -20°C is also acceptable, though degradation may be more rapid. It is recommended to minimize freeze-thaw cycles and exposure to light and ambient temperatures. Researchers should empirically determine the stability of this compound under their specific laboratory conditions by following the detailed protocol provided in this document. This due diligence will contribute to the generation of high-quality, reproducible scientific data.

References

Application Notes and Protocols for Assessing Neuroprotection of Regelidine in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the neuroprotective potential of Regelidine using the human neuroblastoma SH-SY5Y cell line. This document outlines detailed protocols for cell culture and differentiation, induction of neurotoxicity, and various assays to quantify the efficacy of this compound in mitigating neuronal damage.

Introduction

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neurobiology research, particularly for studying neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2][3] These cells, upon differentiation, exhibit morphological and biochemical characteristics of mature neurons, making them a suitable model for assessing neuroprotective agents.[4][5][6] This protocol details a methodology to investigate the neuroprotective effects of this compound against neurotoxin-induced cell death in SH-SY5Y cells. As a model neurotoxin, 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP that induces Parkinsonism, will be used.[1][7][8]

Data Presentation

Table 1: Cytotoxicity of this compound in SH-SY5Y Cells
This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
198.6 ± 4.8
597.2 ± 5.5
1095.8 ± 4.9
2593.4 ± 6.1
5088.1 ± 5.7
10075.3 ± 6.8
Table 2: Neuroprotective Effect of this compound against MPP+-induced Toxicity
Treatment GroupCell Viability (%) (Mean ± SD)
Control (untreated)100 ± 6.3
MPP+ (500 µM) only48.2 ± 7.1
This compound (10 µM) + MPP+ (500 µM)65.7 ± 5.9
This compound (25 µM) + MPP+ (500 µM)78.9 ± 6.4
This compound (50 µM) + MPP+ (500 µM)85.3 ± 5.2

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

Objective: To culture and differentiate SH-SY5Y cells to acquire a mature neuronal phenotype, making them more susceptible to neurotoxins and relevant for neuroprotection studies.[1][4]

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Culture flasks, plates (6-well, 24-well, 96-well)

Protocol:

  • Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding for Differentiation: Seed cells into desired culture plates at a density of 1 x 10^4 cells/cm².

  • Differentiation Induction:

    • After 24 hours, replace the medium with differentiation medium containing DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.[5][9]

    • Incubate for 4-6 days, changing the medium every 2 days.

    • For terminal differentiation, replace the RA-containing medium with a serum-free medium containing 50 ng/mL BDNF for an additional 2-3 days.[5][6] Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.[4][6]

Induction of Neurotoxicity with MPP+

Objective: To establish a model of neuronal cell death using MPP+ to mimic the neurodegenerative processes observed in Parkinson's disease.[7][8]

Protocol:

  • Following the differentiation period, remove the differentiation medium.

  • Add fresh culture medium containing varying concentrations of MPP+ (e.g., 100 µM to 1 mM) to determine the optimal concentration that induces approximately 50% cell death (IC50). A typical concentration used is 500 µM for 24-48 hours.[7][10]

  • For the neuroprotection assay, pre-treat the differentiated cells with different concentrations of this compound for 1-2 hours before adding MPP+.

Assessment of Cell Viability (MTT Assay)

Objective: To quantify the neuroprotective effect of this compound by measuring the metabolic activity of viable cells.[11][12]

Protocol:

  • Seed and differentiate SH-SY5Y cells in a 96-well plate.

  • Pre-treat with this compound for 2 hours, followed by the addition of 500 µM MPP+. Incubate for 24 hours.

  • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[13]

  • Incubate the plate at 37°C for 4 hours.[11][13]

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[11][13] Cell viability is expressed as a percentage of the untreated control.

Visualizations

G cluster_setup Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Data Acquisition & Analysis Culture SH-SY5Y Culture SH-SY5Y Seed Cells Seed Cells Culture SH-SY5Y->Seed Cells Differentiate with RA & BDNF Differentiate with RA & BDNF Seed Cells->Differentiate with RA & BDNF Pre-treat with this compound Pre-treat with this compound Differentiate with RA & BDNF->Pre-treat with this compound Induce Neurotoxicity (MPP+) Induce Neurotoxicity (MPP+) Pre-treat with this compound->Induce Neurotoxicity (MPP+) MTT Assay MTT Assay Induce Neurotoxicity (MPP+)->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability

Caption: Experimental workflow for the neuroprotection assay.

G cluster_stress Cellular Stress cluster_protection Neuroprotective Intervention cluster_apoptosis Apoptotic Pathway MPP+ MPP+ Mito_Dys Mitochondrial Dysfunction MPP+->Mito_Dys ROS ↑ Reactive Oxygen Species Bax ↑ Bax / ↓ Bcl-2 ROS->Bax Mito_Dys->ROS This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 This compound->Bax Inhibits Antioxidant ↑ Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant Antioxidant->ROS Inhibits Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis G Assay Neuroprotection Assay Cells SH-SY5Y Cells (Differentiated) Assay->Cells Compound This compound (Test Compound) Assay->Compound Toxin MPP+ (Neurotoxin) Assay->Toxin Viability Cell Viability (MTT Assay) Assay->Viability

References

Application Notes and Protocols for Bioactive Compounds from Tripterygium Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The genus Tripterygium, including the species Tripterygium regelii, is a source of potent bioactive compounds with significant interest in biomedical research. While the specific compound "Regelidine" is not extensively characterized in scientific literature, two major and well-studied bioactive components isolated from this genus are Triptolide and Celastrol (B190767). These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects. This document provides detailed application notes and protocols for the in vitro use of Triptolide and Celastrol, intended for researchers, scientists, and drug development professionals.

Section 1: Triptolide

Triptolide is a diterpenoid triepoxide that is considered one of the primary active components of Tripterygium extracts.[1] It is known for its potent anti-inflammatory and immunosuppressive properties, as well as its efficacy against various cancer cell lines.[2][3][4]

Optimal Concentration for In Vitro Experiments

The optimal concentration of Triptolide for in vitro experiments is highly dependent on the cell type and the specific biological endpoint being measured. The following table summarizes effective concentrations from various studies.

Cell Line/TypeAssayEffective ConcentrationReference
A549 (Lung Carcinoma)Inhibition of cellular transcriptionIC50: 139 nM[5]
THP-1 (Monocytic Leukemia)Inhibition of cellular transcriptionIC50: 105 nM[5]
THP-1 (Monocytic Leukemia)TNF-α production inhibitionIC50: 83 nM[5]
Activated T cellsIL-2 expression inhibitionNot specified[3]
Various tumor cellsInhibition of proliferation and colony formation2–10 ng/mL[3]
MicrogliaInhibition of LPS-induced TNFα release0.1 nM[6]
MicrogliaInhibition of LPS-induced IL-1β and NO release0.1 µM[6]
PC12 (Pheochromocytoma)Neuroprotection against Aβ-induced apoptosis0.01 nM[6]
PC12 (Pheochromocytoma)Inhibition of glutamate-induced necrosis and apoptosis0.1–1 nM[6]
Fibroblast-like synoviocytesInhibition of inflammatory cytokine production100 ng/mL[7]
IL-1α-induced FLSSuppression of proMMP1 and 3 production28–140 nM[7]
Neuronal cellsClearance of pathogenic proteins (in vitro PD model)50 nM[7]
LPS-stimulated PC12 cellsDownregulation of COX-2 and PGE-210–100 ng/ml[7]

Note: Cytotoxicity has been observed at higher concentrations. For example, in PC12 cells, concentrations greater than 200 ng/mL showed cytotoxic effects.[7] In THP-1 cells, viability was reduced by 90% at concentrations above 10 nM after 16 hours of exposure.[5]

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Lines: Choose a cell line appropriate for the research question (e.g., A549 for lung cancer, THP-1 for inflammation studies, SH-SY5Y for neuroprotection).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Triptolide Preparation: Prepare a stock solution of Triptolide in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM. Store the stock solution at -20°C or -80°C. Further dilute the stock solution in the culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

2. Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of Triptolide concentrations for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

3. Cytokine Release Assay (ELISA):

  • Seed cells in a 24-well plate and treat with Triptolide for a specified period.

  • Induce cytokine production by stimulating the cells with an appropriate agent (e.g., lipopolysaccharide [LPS] for TNF-α release from macrophages).

  • Collect the cell culture supernatant.

  • Quantify the concentration of the cytokine of interest using a commercially available ELISA kit according to the manufacturer's instructions.

Signaling Pathways Modulated by Triptolide

Triptolide exerts its effects by modulating several key signaling pathways, most notably by inhibiting transcription. One of its primary mechanisms is the inhibition of NF-κB signaling, a central pathway in inflammation.

Triptolide_Signaling_Pathway cluster_stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Degrades, releasing NFκB_active Active NF-κB NFκB->NFκB_active Activation Nucleus Nucleus NFκB_active->Nucleus Translocates to Transcription Gene Transcription (e.g., TNF-α, IL-1β, COX-2) Nucleus->Transcription Initiates Triptolide Triptolide Triptolide->Transcription Inhibits

Caption: Triptolide inhibits the transcription of pro-inflammatory genes by targeting downstream steps of the NF-κB signaling pathway.

Section 2: Celastrol

Celastrol is a pentacyclic triterpenoid (B12794562) also isolated from Tripterygium species. It is recognized for its potent antioxidant, anti-inflammatory, and anti-cancer activities.

Optimal Concentration for In Vitro Experiments

Similar to Triptolide, the optimal concentration of Celastrol varies depending on the experimental context. The following table provides a summary of effective concentrations.

Cell Line/TypeAssayEffective ConcentrationReference
Peroxiredoxin 1Peroxidase activity inhibitionIC50: 0.29 µM
Topoisomerase IIIn vitro activity inhibitionIC50: 7.41 µM
BEL-7402 (Hepatocellular Carcinoma)Antiproliferative activityIC50: 0.79 µM[8]
AGS (Gastric Cancer)Antiproliferative activityIC50: 0.39 µM[8]
HCT-116 (Colorectal Carcinoma)Antiproliferative activityIC50: 0.43 µM[8]
HepG-2 (Hepatocellular Carcinoma)Antiproliferative activityIC50: 1.23 µM[8]
MGC-803 (Gastric Cancer)Antiproliferative activityIC50: 0.35 µM[8]
A549 (Lung Carcinoma)Antiproliferative activityIC50: 5.34 µM[8]
MGC-803 (Gastric Cancer)MMP-9 expression inhibition0.5 µM and 1 µM[8]
AGS (Gastric Cancer)Cell viabilityIC50 (48h): 3.77 µM[9]
EPG85-257 (Gastric Cancer)Cell viabilityIC50 (48h): 6.9 µM[9]
Experimental Protocols

1. Cell Culture and Treatment:

  • Follow the same general procedures as outlined for Triptolide, ensuring the appropriate cell line and culture conditions are used.

  • Prepare a stock solution of Celastrol in DMSO (e.g., 10-50 mM) and store at -20°C. Dilute to the final working concentration in culture medium just before the experiment.

2. Cell Cycle Analysis (Flow Cytometry):

  • Seed cells in 6-well plates and treat with Celastrol for the desired duration.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3. Apoptosis Assay (Annexin V/PI Staining):

  • Treat cells with Celastrol as described for the cell cycle analysis.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways Modulated by Celastrol

Celastrol is known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

Celastrol_NFkB_Pathway cluster_stimulus cluster_pathway NF-κB Signaling Cascade cluster_inhibition Stimulus TNF-α TNFR TNF Receptor Stimulus->TNFR Binds to IKK IKK Complex TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Degrades, releasing NFκB_active Active NF-κB NFκB->NFκB_active Activation Nucleus Nucleus NFκB_active->Nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression Nucleus->Gene_Expression Promotes Celastrol Celastrol Celastrol->IKK Inhibits

Caption: Celastrol inhibits the activation of the IKK complex, preventing the subsequent activation and nuclear translocation of NF-κB.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a general workflow for screening the effects of Triptolide or Celastrol in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell line) Compound_Prep Compound Preparation (Stock and working solutions) Cell_Culture->Compound_Prep Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity Functional Functional Assays (e.g., ELISA, Cell Cycle, Apoptosis) Compound_Prep->Functional Data_Collection Data Collection Cytotoxicity->Data_Collection Mechanism Mechanistic Studies (e.g., Western Blot, qPCR) Functional->Mechanism Functional->Data_Collection Mechanism->Data_Collection Statistical_Analysis Statistical Analysis (IC50, p-values) Data_Collection->Statistical_Analysis Conclusion Conclusion & Interpretation Statistical_Analysis->Conclusion

Caption: A generalized workflow for the in vitro evaluation of bioactive compounds like Triptolide and Celastrol.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Dihydro-β-agarofuran Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges associated with dihydro-β-agarofuran sesquiterpenes. Poor aqueous solubility is a significant hurdle that can impede in vitro assays and hinder the development of viable drug candidates. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the solubilization of dihydro-β-agarofuran sesquiterpenes.

Issue: My dihydro-β-agarofuran sesquiterpene won't dissolve in aqueous buffers for my in vitro assay.

Answer: This is a common challenge due to the hydrophobic nature of the sesquiterpene scaffold. For initial in vitro studies, the recommended approach is to first dissolve the compound in an organic solvent before making further dilutions in your aqueous assay medium.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used organic solvents for initial stock solutions. A stock solution can be prepared by dissolving the dihydro-β-agarofuran sesquiterpene in 100% DMSO or ethanol. For instance, the related triterpenoid, celastrol, has a solubility of approximately 10 mg/mL in both DMSO and ethanol[1].

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL) in DMSO or ethanol.

    • For your experiment, dilute this stock solution into your aqueous buffer to the final desired concentration.

    • Important: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity[2]. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

FAQ: What are the best strategies to improve the aqueous solubility of dihydro-β-agarofuran sesquiterpenes for in vivo studies or formulation development?

Answer: For applications requiring higher aqueous concentrations, such as in vivo studies, several formulation strategies can be employed. The most common and effective methods for this class of compounds are:

  • Cyclodextrin (B1172386) Complexation: This technique encapsulates the hydrophobic sesquiterpene within a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its aqueous solubility.

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area for dissolution.

  • Solid Dispersions: This method disperses the compound in a hydrophilic polymer matrix at a molecular level, enhancing its dissolution rate.

Quantitative Data on Solubility

The inherent low aqueous solubility of dihydro-β-agarofuran sesquiterpenes is a primary obstacle in their development. The following tables summarize available solubility data for a representative related compound, Celastrol, and the typical improvements seen with various enhancement techniques for similar hydrophobic molecules.

Table 1: Solubility of Celastrol in Common Solvents

SolventSolubilityReference
Water6.2 µg/mL[3]
Ethanol~10 mg/mL[1]
DMSO~10 mg/mL[1]
Dimethyl formamide (B127407) (DMF)~20 mg/mL[1]

Table 2: Expected Solubility Enhancement with Different Formulation Strategies (General Data for Poorly Soluble Compounds)

TechniqueFold Increase in SolubilityCarrier/Excipient Examples
Cyclodextrin Complexation10 to 50-fold or higherHydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
NanosuspensionVaries (increases dissolution rate significantly)Surfactants (e.g., Tween 80), Polymers (e.g., HPMC)
Solid DispersionCan be over 100-foldPolyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (B11928114) (HPMC)

Experimental Protocols

Here we provide detailed methodologies for the key solubility enhancement techniques.

Protocol 1: Cyclodextrin Complexation using Lyophilization

This protocol is adapted for the preparation of a dihydro-β-agarofuran sesquiterpene-cyclodextrin inclusion complex.

Materials:

  • Dihydro-β-agarofuran sesquiterpene

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Water (Milli-Q or equivalent)

  • 0.22 µm syringe filter

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Preparation of Solutions:

    • Dissolve the dihydro-β-agarofuran sesquiterpene in a minimal amount of TBA.

    • In a separate container, dissolve HP-β-CD in water. A common molar ratio to start with is 1:1 (sesquiterpene:HP-β-CD).

  • Mixing:

    • Slowly add the sesquiterpene solution to the HP-β-CD solution while stirring.

    • Continue stirring the mixture to ensure thorough mixing and complex formation.

  • Sterile Filtration:

    • Filter the resulting solution through a 0.22 µm syringe filter to remove any potential microbial contamination and undissolved particles.

  • Lyophilization:

    • Freeze the filtered solution completely.

    • Lyophilize the frozen solution until a dry powder is obtained. This process removes the water and TBA, leaving the powdered sesquiterpene-cyclodextrin complex.

  • Characterization (Optional but Recommended):

    • Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), or Fourier Transform Infrared (FTIR) spectroscopy.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This method is suitable for producing a uniform nanosuspension of your dihydro-β-agarofuran sesquiterpene.

Materials:

  • Dihydro-β-agarofuran sesquiterpene

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in water)

  • High-pressure homogenizer

Procedure:

  • Pre-suspension Preparation:

    • Disperse the dihydro-β-agarofuran sesquiterpene powder in the stabilizer solution.

  • Pre-milling:

    • Homogenize the suspension at a low pressure for a few cycles to create a finer dispersion.

  • High-Pressure Homogenization:

    • Process the pre-milled suspension through the high-pressure homogenizer.

    • Typically, 10 to 25 homogenization cycles are required to achieve the desired particle size in the nanometer range.

  • Particle Size Analysis:

    • Measure the particle size of the resulting nanosuspension using a particle size analyzer (e.g., dynamic light scattering).

  • Storage:

    • Store the nanosuspension under appropriate conditions to prevent particle aggregation.

Protocol 3: Solid Dispersion via the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion, which can significantly enhance the dissolution rate of the sesquiterpene.

Materials:

  • Dihydro-β-agarofuran sesquiterpene

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • Common solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

Procedure:

  • Dissolution:

    • Dissolve both the dihydro-β-agarofuran sesquiterpene and the hydrophilic carrier in a common solvent. A typical starting drug-to-carrier ratio is 1:1 to 1:10 (w/w).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure. This will leave a solid film or mass on the wall of the flask.

  • Drying:

    • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving:

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization (Optional but Recommended):

    • Analyze the solid dispersion to confirm the amorphous state of the drug using DSC or XRD.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described solubility enhancement techniques.

experimental_workflow_cyclodextrin cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 Dihydro-β-agarofuran Sesquiterpene dissolve Dissolve in Solvents start1->dissolve start2 Cyclodextrin (e.g., HP-β-CD) start2->dissolve mix Mix Solutions dissolve->mix filter Sterile Filter mix->filter lyophilize Lyophilize filter->lyophilize end_product Soluble Sesquiterpene- Cyclodextrin Complex lyophilize->end_product experimental_workflow_nanosuspension cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 Dihydro-β-agarofuran Sesquiterpene disperse Disperse Drug in Stabilizer start1->disperse start2 Stabilizer Solution start2->disperse premill Pre-milling disperse->premill homogenize High-Pressure Homogenization premill->homogenize end_product Nanosuspension homogenize->end_product experimental_workflow_solid_dispersion cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 Dihydro-β-agarofuran Sesquiterpene dissolve Dissolve Drug and Carrier in Solvent start1->dissolve start2 Hydrophilic Carrier start2->dissolve start3 Solvent start3->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Dry Solid Mass evaporate->dry mill Mill and Sieve dry->mill end_product Solid Dispersion Powder mill->end_product

References

Technical Support Center: Optimizing Regelidine Incubation Time for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for Regelidine in cytotoxicity assays. Given that this compound is a natural product isolated from the stems of Tripterygium regelii, specific experimental parameters may need to be empirically determined[1]. This guide offers troubleshooting advice and frequently asked questions to navigate the experimental design and execution process.

General Troubleshooting Guide

When working with a novel compound like this compound, it's essential to address potential experimental confounders. Here are some common issues and their solutions:

IssuePotential CauseRecommended Solution
High Background Signal - Direct reduction of assay reagents (e.g., MTT, resazurin) by this compound, a common characteristic of antioxidant-rich natural products.[2] - Contamination of reagents or cell cultures.- Include a "compound-only" control (this compound in media without cells) to measure direct reagent reduction and subtract this background from experimental wells.[2] - Regularly test for mycoplasma contamination.[3]
Low or No Assay Signal - Insufficient number of viable cells to generate a detectable signal.[3] - Rapid degradation of ATP in ATP-based assays.- Perform a cell titration experiment to determine the optimal cell seeding density.[3] - For ATP-based assays, ensure the lysis buffer effectively inactivates ATPases and work quickly, keeping samples on ice if possible.
Poor Reproducibility - Inconsistent cell passage number or seeding density.[3] - "Edge effects" in microplates due to evaporation.[3] - Inconsistent incubation times with the detection reagent.- Use cells within a consistent and limited passage number range and standardize cell seeding density.[3] - Fill the perimeter wells of the plate with sterile PBS or media without cells and do not use them for experimental data.[3] - Ensure uniform incubation time with the assay reagent for all wells.[4]
Compound Precipitation - Poor solubility of this compound in the culture medium.- Visually inspect wells for precipitate under a microscope. - If solubility is an issue, consider gentle sonication or vortexing of the stock solution.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal incubation time for this compound in a cytotoxicity assay?

The optimal incubation time for this compound will depend on its mechanism of action, the concentration used, and the doubling time of the specific cell line. A time-course experiment is essential to determine this empirically. It is advisable to test a range of incubation periods, such as 24, 48, and 72 hours, to identify the time point that provides the most robust and reproducible cytotoxic effect.[5]

Q2: What is a good starting concentration range for this compound in these initial experiments?

For a novel compound, it is recommended to perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). This will inform the selection of concentrations for subsequent time-course studies.

Q3: Which type of cytotoxicity assay is most suitable for this compound?

The choice of assay can be critical, especially for natural products which may interfere with certain assay chemistries.

  • Metabolic Assays (e.g., MTT, Resazurin): These are common but can be affected by compounds that directly reduce the tetrazolium salt or resazurin (B115843), leading to false results.[2] Always include a compound-only control. The incubation time with the reagent itself should also be optimized, typically ranging from 1 to 4 hours.[6]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells and is less prone to interference from colored compounds as the measurement is taken from the supernatant.[2]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These measure ATP levels as an indicator of viability and are generally less susceptible to color interference.[2]

Q4: What is the mechanism of action for this compound?

The specific mechanism of action for this compound is not well-documented in publicly available literature. Cytotoxicity could be induced through various pathways such as apoptosis or necrosis. The optimal incubation time may reflect the time required for these cellular processes to become evident. Further mechanistic studies would be required to elucidate the specific signaling pathways involved.

Experimental Protocols

Protocol: Time-Course Cytotoxicity Assay Using a Resazurin-Based Method

This protocol provides a framework for determining the optimal incubation time for this compound.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (consider using a phenol (B47542) red-free medium to reduce background fluorescence)[3]

  • Phosphate-Buffered Saline (PBS)

  • Resazurin solution

  • 96-well, opaque-walled tissue culture plates[7]

  • Multichannel pipette

  • Microplate reader with appropriate filters for fluorescence detection

Procedure:

  • Cell Seeding:

    • Culture and harvest cells during their logarithmic growth phase.

    • Determine the optimal cell seeding density through a preliminary titration experiment.

    • Seed cells in a 96-well plate at the determined density in 100 µL of complete culture medium per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include the following controls:

      • Vehicle Control: Medium with the same concentration of solvent used for this compound.

      • Untreated Control: Medium only.

      • Compound-Only Control: this compound dilutions in medium without cells.

    • Remove the old medium and add 100 µL of the this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate separate plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Execution (at each time point):

    • Add 10 µL of resazurin solution to each well.

    • Incubate for a pre-optimized time (e.g., 1-4 hours) at 37°C, protected from light.[6]

    • Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the compound-only control wells from their corresponding experimental wells.

    • Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.

    • Plot the dose-response curves for each incubation time to determine the IC50 values.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound at Different Incubation Times
Incubation Time (hours)IC50 (µM)
2452.3
4825.8
7223.1

This table illustrates how the apparent potency (IC50) of this compound can change with longer incubation times. The optimal time point would be chosen based on achieving a stable and potent effect.

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Incubation Time cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding (Optimal Density) compound_prep 2. Prepare this compound Serial Dilutions treatment 3. Treat Cells with This compound & Controls compound_prep->treatment incubation_24 4a. Incubate 24h treatment->incubation_24 incubation_48 4b. Incubate 48h treatment->incubation_48 incubation_72 4c. Incubate 72h treatment->incubation_72 add_reagent_24 5a. Add Assay Reagent incubation_24->add_reagent_24 add_reagent_48 5b. Add Assay Reagent incubation_48->add_reagent_48 add_reagent_72 5c. Add Assay Reagent incubation_72->add_reagent_72 read_plate_24 6a. Read Plate add_reagent_24->read_plate_24 read_plate_48 6b. Read Plate add_reagent_48->read_plate_48 read_plate_72 6c. Read Plate add_reagent_72->read_plate_72 data_analysis 7. Calculate % Viability & IC50 Values read_plate_24->data_analysis read_plate_48->data_analysis read_plate_72->data_analysis conclusion 8. Select Optimal Incubation Time data_analysis->conclusion

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Flowchart Troubleshooting Unexpected Cytotoxicity Assay Results cluster_checks Initial Checks cluster_actions Corrective Actions cluster_outcomes Outcomes start Unexpected Result (e.g., High Variability, No Cytotoxicity) check_controls Review Controls: - Vehicle vs. Untreated - Compound-only background start->check_controls check_cells Assess Cell Health: - Morphology - Contamination start->check_cells check_compound Verify Compound: - Solubility - Dilution accuracy start->check_compound optimize_seeding Optimize Cell Seeding Density check_controls->optimize_seeding High background? rerun_timecourse Adjust Incubation Time Range check_cells->rerun_timecourse Slow cell growth? change_assay Switch Assay Type (e.g., MTT to LDH) check_compound->change_assay Compound interference? problem_solved Problem Resolved optimize_seeding->problem_solved re_evaluate Re-evaluate Hypothesis optimize_seeding->re_evaluate change_assay->problem_solved change_assay->re_evaluate rerun_timecourse->problem_solved rerun_timecourse->re_evaluate

Caption: Decision-making flowchart for troubleshooting cytotoxicity assays.

References

Addressing inconsistent results in Regelidine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of inconsistent results in bioassays involving Regelidine. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be handled and stored?

This compound is a natural sesquiterpene alkaloid isolated from the roots and stems of Tripterygium regelii.[1][2] Proper handling and storage are critical for maintaining its stability and activity.

  • Solubility : this compound is soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[2] For cell-based assays, using an analytical grade DMSO is recommended to prepare stock solutions.[3]

  • Storage : Unopened vials of solid this compound can be stored for up to 24 months at 2-8°C.[2] Once a stock solution is prepared, it should be stored as aliquots in tightly sealed vials. Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]

Q2: What are the most common overarching factors that cause variability in cell-based assays?

Inconsistent results in cell-based assays can often be traced back to biological or technical factors.[3]

  • Biological Factors : Key biological factors include the use of different cell passage numbers between experiments, variations in cell seeding density, and poor cell health or viability (<95%).[3][4][5]

  • Technical Factors : Common technical issues include pipetting errors, especially with viscous fluids; the "edge effect" in microplates where outer wells evaporate more quickly; inconsistent incubation times or temperatures; and the precipitation of the test compound in the assay medium.[3][6]

Q3: How can I confirm that this compound is interacting with its intended target in my cellular model?

Confirming that a compound engages its target in a cellular context is a critical step.[7][8] Target engagement assays measure the direct interaction of a compound with its protein target within the complex environment of the cell.[7][9] A lack of downstream effect (e.g., in a Western blot) could be due to the compound not entering the cell or not binding to its target.[10] Techniques like a cellular thermal shift assay (CETSA) can be employed to verify this interaction.[11]

Data Presentation

Table 1: this compound Compound Properties

Property Details Source(s)
CAS Number 114542-54-0 [1]
Source Tripterygium regelii [1][2]
Compound Type Sesquiterpene Alkaloid [2]
Recommended Solvents DMSO, Acetone, Chloroform, Dichloromethane [2]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (protect from light) [1]

| Solid Form Storage | 2-8°C for up to 24 months |[2] |

Troubleshooting Guides

Guide 1: Cell-Based Viability & Proliferation Assays

Q: My dose-response data shows high variability between replicate wells. What is the cause?

A: High variability among replicates is a frequent problem that can obscure the true effect of the compound.[5] The most common causes are:

  • Edge Effects : Wells on the perimeter of a microplate are prone to temperature fluctuations and increased evaporation, altering concentrations of media components and this compound.[6] To mitigate this, avoid using the outer 36 wells for samples and fill them with sterile media or PBS instead.[3][6]

  • Inconsistent Cell Seeding : A non-homogenous cell suspension due to clumping can lead to different cell numbers in each well.[6] Ensure you have a single-cell suspension before plating.

  • Pipetting Inaccuracy : Small volume errors during serial dilutions or reagent addition can have a large impact. Using automated liquid handlers can minimize this source of error.[12]

Q: I am not observing a clear dose-response effect (i.e., the curve is flat). What should I investigate?

A: A flat dose-response curve suggests the compound is not producing the expected biological effect at the concentrations tested. Consider the following:

  • Compound Solubility : this compound may be precipitating out of the aqueous culture medium at higher concentrations. Visually inspect the wells for precipitate. If this is an issue, consider whether the DMSO concentration is appropriate and uniform across wells.[3]

  • Cell Health : Ensure that the cells used are healthy, in the logarithmic growth phase, and have high viability.[5] Stressed cells will not respond optimally.

  • Incubation Time : The chosen incubation time may be too short for this compound to exert its effect. A time-course experiment is recommended to determine the optimal treatment duration.[5]

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Readout cluster_analysis Phase 4: Analysis p1 Culture & Harvest Cells (80-90% Confluency) p2 Create Single-Cell Suspension p1->p2 p3 Seed Cells in Microplate (Avoid Outer Wells) p2->p3 p4 Incubate 24h for Attachment p3->p4 t1 Prepare this compound Serial Dilutions t2 Add Compound to Cells t1->t2 t3 Incubate for Determined Time t2->t3 r1 Add Detection Reagent (e.g., CellTiter-Glo) r2 Incubate for Signal Development r1->r2 r3 Read Plate (Luminometer) r2->r3 a1 Normalize Data to Controls a2 Plot Dose-Response Curve a1->a2 a3 Calculate IC50 a2->a3

Caption: Standard workflow for a cell-based assay.
Guide 2: Enzyme & Receptor Binding Assays

Table 2: Common Issues in Binding and Enzyme Assays

Problem Potential Cause Recommended Solution Source(s)
High Non-Specific Binding (Binding Assays) Radioligand concentration is too high, leading to binding at low-affinity sites. Use a radioligand concentration at or below its dissociation constant (Kd). [12]
Insufficient washing to remove unbound ligand. Increase the number and/or volume of washes with ice-cold buffer. [12]
Low Specific Signal (Binding Assays) Receptor preparation has low activity or concentration. Verify the activity and concentration of your cell membrane prep or purified receptors. [12]
Radioligand has degraded due to improper storage or age. Check the storage conditions and age of the radioligand. Consider purchasing a new batch. [12]
Non-Linear Reaction Rate (Enzyme Assays) Substrate concentration is depleted by more than 10%, invalidating initial velocity assumptions. Measure the initial linear portion of the reaction. Reduce enzyme concentration or reaction time. [13]
The enzyme is unstable under the assay conditions (pH, temperature). Perform control experiments to check enzyme stability over the assay duration. [13][14]
Poor Reproducibility (Both) Inconsistent reagent preparation (e.g., buffers, enzyme aliquots). Prepare reagents in large batches and aliquot to minimize batch-to-batch variability. [15]

| | Temperature fluctuations during incubation. | Ensure all assays are conducted at a consistent and controlled temperature. |[15] |

G start Inconsistent Results Observed cat1 Reagent-Related Issues start->cat1 cat2 Assay Condition Issues start->cat2 cat3 Biological System Issues start->cat3 sub1 This compound Stability/ Solubility cat1->sub1 sub2 Enzyme/Receptor Activity cat1->sub2 sub3 Buffer/Media Inconsistency cat1->sub3 sub4 Incubation Time/ Temperature cat2->sub4 sub5 Pipetting/ Volume Errors cat2->sub5 sub6 Plate Edge Effects cat2->sub6 sub7 Cell Health/ Passage Number cat3->sub7 sub8 Cell Seeding Density cat3->sub8

Caption: A logical guide for troubleshooting inconsistent bioassay results.
Guide 3: Downstream Western Blot Analysis

Q: After treating cells with this compound, I don't see a change in the phosphorylation or expression of my target protein. What should I check?

A: This is a common issue that requires systematic troubleshooting.

  • Confirm Target Engagement : Before investigating downstream effects, ensure this compound is entering the cells and binding its target. A lack of a downstream signal may simply mean the drug is not engaging its primary target under your experimental conditions.[10]

  • Check for Protein Degradation : Ensure samples were prepared with protease and phosphatase inhibitors to prevent degradation of your target protein or loss of phosphorylation.[16]

  • Optimize Antibody Concentrations : The concentrations for both primary and secondary antibodies may need to be optimized. Too little primary antibody will result in a weak or non-existent signal.[17]

  • Verify Protein Transfer : After transferring proteins from the gel to the membrane, use a reversible stain like Ponceau S to confirm that proteins have transferred successfully and evenly across the membrane.[16][17]

  • Run Positive and Negative Controls : Use a positive control lysate known to express the target protein to validate your antibody and protocol. A negative control (e.g., untreated cells) is essential for comparison.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound Target Protein Target This compound->Target Inhibits KinaseA Kinase A (Downstream Effector) Target->KinaseA Activates KinaseB Kinase B (Phosphorylated) KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Apoptosis) TF->Response

Caption: Diagram of a hypothetical signaling pathway for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Equilibration : Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour.[2]

  • Stock Solution (10 mM) : Prepare a 10 mM stock solution in 100% analytical grade DMSO. For example, if the molecular weight is 400 g/mol , dissolve 4 mg of this compound in 1 mL of DMSO. Ensure it is fully dissolved by vortexing.

  • Aliquoting and Storage : Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[1] Avoid repeated freeze-thaw cycles.

  • Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium applied to cells is consistent across all treatments and is typically ≤0.1% to avoid solvent toxicity.

Protocol 2: General Cell Viability Assay (96-Well Format)
  • Cell Seeding : Harvest cells during their logarithmic growth phase. Create a single-cell suspension and count the cells, ensuring viability is >95%. Dilute the cell suspension to the desired density and seed 10,000 cells in 100 µL of medium per well in a 96-well plate. Do not use the outer wells.[5]

  • Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Treatment Incubation : Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Signal Detection : Add the detection reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Acquisition : After the recommended incubation for signal development, read the plate on a luminometer.

  • Data Analysis : Subtract the background signal (media-only wells), normalize the data to the vehicle control wells (100% viability), and plot the results to determine the IC50 value.[5]

References

Cell viability issues with high concentrations of Regelidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Regelidine. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to cell viability at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural product isolated from the stems of Tripterygium regelii[1]. It is investigated for its potential as a kinase inhibitor in various signaling pathways. As with many small molecule inhibitors, researchers may encounter cell viability issues at high concentrations.

Q2: My experimental compound is showing high cytotoxicity in my cell line. What are the initial troubleshooting steps?

A2: High cytotoxicity is a common challenge in the initial stages of drug discovery. Here are the primary steps to diagnose and address this issue:

  • Re-evaluate Compound Concentration: It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). For initial screenings, testing a wide range of concentrations (e.g., from nanomolar to high micromolar) is recommended. You may be using a concentration that is too high.[2]

  • Assess Solvent Toxicity: Many small molecules are dissolved in solvents like DMSO or ethanol, which can be toxic to cells at certain concentrations. It is best practice to dissolve your compound in the minimal amount of solvent necessary.[2] Always include a vehicle control (cell culture media with the same final concentration of the solvent) in your experiments to differentiate between compound- and solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[2]

  • Check Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. While a 72-hour incubation is often used to maximize the detection of cytotoxic effects, shorter time points may be sufficient and could reduce toxicity.[2] A time-course experiment can help determine the optimal incubation period.[2]

  • Confirm Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free of contamination.[2] Inconsistent cell numbers in wells can also lead to variability. Use a cell counter to ensure consistent seeding.[2]

Q3: How can I determine if the observed cytotoxicity is a specific effect of this compound or a general toxic effect?

A3: Distinguishing between on-target and off-target toxicity is critical. Consider the following:

  • Counter Screening: If this compound has a known target, a counter screen with a cell line that does not express the target kinase can be informative.

  • Rescue Experiments: For certain kinase-driven cell lines, cell death due to kinase inhibition can be rescued by supplementing with essential factors, providing a method to test for off-target effects.[3]

  • Apoptosis vs. Necrosis: Differentiating the mode of cell death can provide clues. Apoptosis is a programmed cell death, often associated with targeted therapies, while necrosis is an uncontrolled cell death, which can be indicative of general toxicity.[4] Assays that measure caspase activity (apoptosis) or LDH release (necrosis) can be employed.[4]

Q4: My results show high variability between replicate wells. What could be the cause?

A4: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure your cell suspension is thoroughly mixed before and during plating to avoid clumps and ensure a uniform cell number per well.

  • Compound Precipitation: Poor solubility of this compound in the culture medium can lead to precipitation, causing inconsistent effects. Visually inspect wells for any precipitate.

  • Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media and compound concentration. It is advisable to avoid using the outer wells or to fill them with sterile PBS or media.[2]

  • Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings in plate-based assays.[5]

Troubleshooting Guide: Cell Viability Issues

This guide provides a structured approach to troubleshooting common problems encountered during cell viability assays with high concentrations of this compound.

Problem Potential Cause Recommended Solution
High Cytotoxicity Across All Concentrations Compound concentration is too high.Perform a dose-response curve with a wider range of dilutions, including much lower concentrations.[4]
Solvent (e.g., DMSO) toxicity.Run a vehicle control with the highest concentration of the solvent used. Keep the final solvent concentration below 0.5% (ideally ≤0.1%).[4]
Compound has precipitated out of solution.Check the solubility of this compound in your culture medium. Consider using a different solvent or a lower concentration.[2]
Contamination of cell culture or compound stock.Test for mycoplasma and other common contaminants. Re-filter your compound stock solution.[4]
No Clear Dose-Response Curve Compound is not cytotoxic at the tested concentrations.Test higher concentrations if solubility allows.[2]
Assay interference.Some compounds can interfere with the assay chemistry (e.g., reducing MTT). Run a cell-free control (compound in media with assay reagent) to check for interference.[4]
Compound is not bioavailable (e.g., binding to serum proteins).Consider reducing the serum concentration in your culture medium during the treatment period, but be aware this can also affect cell health.[4]
High Signal in "No Cell" Control Wells Compound interferes with the assay reagent.Run a cell-free control with this compound and the assay reagent. If interference is confirmed, consider switching to a different cytotoxicity assay (e.g., LDH release or a live/dead stain).[4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Complete culture medium

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of solvent used.[2]

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

The LDH (Lactate Dehydrogenase) assay is a colorimetric assay for quantifying cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit)

  • Complete culture medium

  • This compound stock solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include control wells for maximum LDH release by adding lysis buffer to untreated cells.

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Regelidine_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Proliferation Proliferation Survival Survival Apoptosis Apoptosis Akt Akt PI3K->Akt Akt->Survival Akt->Apoptosis mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound This compound->Akt Inhibition

Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare this compound Serial Dilutions Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Assay Choose Assay Incubate->Assay MTT_Assay Add MTT Reagent Assay->MTT_Assay Viability LDH_Assay Collect Supernatant Assay->LDH_Assay Cytotoxicity Read_Plate Read Plate on Microplate Reader MTT_Assay->Read_Plate LDH_Assay->Read_Plate Analyze_Data Analyze Data & Calculate % Viability Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for assessing cell viability.

Troubleshooting_Tree High_Cytotoxicity High Cytotoxicity Observed Check_Vehicle Vehicle Control Toxic? High_Cytotoxicity->Check_Vehicle Check_Concentration Concentration Too High? Check_Vehicle->Check_Concentration No Reduce_Solvent Lower Solvent Conc. Check_Vehicle->Reduce_Solvent Yes Check_Precipitate Precipitate Visible? Check_Concentration->Check_Precipitate No Dose_Response Perform Wider Dose-Response Check_Concentration->Dose_Response Yes Check_Assay_Interference Assay Interference? Check_Precipitate->Check_Assay_Interference No Improve_Solubility Adjust Solvent/Conc. Check_Precipitate->Improve_Solubility Yes Change_Assay Switch to Different Assay Check_Assay_Interference->Change_Assay Yes On_Target_Effect Potential On-Target Effect Check_Assay_Interference->On_Target_Effect No

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Technical Support Center: Overcoming Resistance to Regelidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Regelidine is a hypothetical targeted therapy developed for the purposes of this guide. The signaling pathways, resistance mechanisms, and experimental data are illustrative and based on common principles of acquired resistance to targeted cancer therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of the fictitious Signal Transducer and Activator of Proliferation (STAP) protein. In susceptible cancer cells, STAP is constitutively active due to an upstream mutation, leading to uncontrolled cell growth and survival. This compound binds to the ATP-binding pocket of STAP, inhibiting its kinase activity and blocking downstream signaling through the PRO-SURVIVAL pathway.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms?

A2: Acquired resistance to this compound, like other targeted therapies, can arise through several mechanisms.[1][2][3] The most common are:

  • On-Target Secondary Mutations: A mutation may arise in the STAP kinase domain itself, often at the "gatekeeper" residue, which prevents this compound from binding effectively while preserving STAP's kinase activity.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the STAP blockade.[[“]][5] Commonly upregulated pathways include the MAPK/ERK and PI3K/Akt/mTOR pathways, which can restore pro-survival signals.[6][7][8][9][10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[7]

Q3: How can I determine which resistance mechanism is present in my cell line?

A3: A systematic approach is required:

  • Sequence the STAP Kinase Domain: Perform Sanger or next-generation sequencing on the resistant cell population to check for secondary mutations compared to the parental, sensitive cell line.

  • Perform a Phospho-Protein Array or Western Blot Analysis: Compare the phosphorylation status of key proteins in bypass pathways (e.g., p-ERK, p-Akt) between sensitive and resistant cells, both with and without this compound treatment.

  • Assess Drug Efflux: Use a functional assay with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to see if resistant cells show lower intracellular accumulation, which can be reversed by a known efflux pump inhibitor.

Troubleshooting Guides

Issue 1: Increased IC50 Value for this compound in a Previously Sensitive Cell Line

You've performed a cell viability assay and found that the half-maximal inhibitory concentration (IC50) of this compound has significantly increased.

  • Possible Cause 1: Development of a gatekeeper mutation in the STAP protein.

    • Troubleshooting Steps:

      • Extract genomic DNA from both the parental (sensitive) and the suspected resistant cell lines.

      • Amplify the STAP kinase domain using PCR.

      • Sequence the PCR products and compare the sequences to identify potential mutations.

  • Possible Cause 2: Upregulation of a bypass signaling pathway.

    • Troubleshooting Steps:

      • Lyse parental and resistant cells after a short-term treatment with this compound (e.g., 6 hours).

      • Perform a western blot to probe for key phosphorylated proteins in common bypass pathways, such as p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204). An increase in these signals in resistant cells suggests pathway activation.

Data Presentation: Comparative IC50 Values
Cell LineThis compound IC50 (nM)Fold Change in Resistance
Parental Sensitive Line151x
Resistant Clone A85056.7x
Resistant Clone B22014.7x
Issue 2: this compound No Longer Inhibits Downstream Signaling

Your western blots show that this compound is no longer reducing the phosphorylation of PRO-SURVIVAL-P, its direct downstream target, in the resistant cells.

  • Possible Cause: An on-target mutation in STAP is preventing this compound from binding.

    • Troubleshooting Steps:

      • Confirm the presence of a mutation via sequencing as described in Issue 1 .

      • If a mutation is confirmed, consider testing a next-generation STAP inhibitor designed to overcome this specific mutation.

Data Presentation: Western Blot Analysis of Pathway Activation
Cell LineTreatmentp-STAPSTAPp-AktAktp-ERKERK
ParentalDMSO++++++++++++++
ParentalThis compound (50nM)-+++-+++-+++
Resistant BDMSO++++++++++++++++++
Resistant BThis compound (50nM)++++++++++++++++++

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination

This protocol provides a method for comparing the sensitivity of parental and resistant cell lines to this compound using a tetrazolium-based (MTT) assay.[11]

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12][13]

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Treat the cells in triplicate for 72 hours. Include DMSO-treated wells as a vehicle control.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the DMSO control and perform a non-linear regression analysis to determine the IC50 value.[12]

Protocol 2: Western Blot for Bypass Pathway Analysis
  • Cell Treatment: Plate parental and resistant cells. Once they reach ~70% confluency, treat them with either DMSO or a clinically relevant concentration of this compound (e.g., 50 nM) for 6 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Regelidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STAP STAP Receptor->STAP PRO_SURVIVAL PRO_SURVIVAL STAP->PRO_SURVIVAL Activates This compound This compound This compound->STAP Inhibits PRO_SURVIVAL_P PRO_SURVIVAL_P PRO_SURVIVAL->PRO_SURVIVAL_P Transcription Transcription PRO_SURVIVAL_P->Transcription Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation

Caption: Hypothetical this compound signaling pathway.

Resistance_Workflow start Resistant Phenotype Observed (High IC50) seq Sequence STAP Kinase Domain start->seq decision1 Mutation Found? seq->decision1 wb Western Blot for Bypass Pathways (p-Akt, p-ERK) decision2 Bypass Activated? wb->decision2 efflux Perform Drug Efflux Assay decision3 High Efflux? efflux->decision3 decision1->wb No res1 On-Target Resistance: Test Next-Gen Inhibitor decision1->res1 Yes decision2->efflux No res2 Bypass Activation: Combine this compound with MEK or PI3K Inhibitor decision2->res2 Yes res3 Drug Efflux: Combine this compound with Efflux Pump Inhibitor decision3->res3 Yes unknown Mechanism Unknown: Consider Multi-Omics Analysis decision3->unknown No

Caption: Workflow for identifying this compound resistance.

Troubleshooting_Tree start Issue: High variability in cell viability assay decision1 Is seeding consistent? start->decision1 check_seeding Check Cell Seeding Consistency: - Homogenous suspension? - Calibrated pipettes? check_edge Mitigate Edge Effects: - Avoid outer wells - Ensure incubator humidity check_drug Verify Drug Preparation: - Fully solubilized stock? - Fresh dilutions? decision2 Are edge effects controlled? decision1->decision2 Yes solution1 Action: Re-train on cell plating technique. Use filtered tips. decision1->solution1 No decision3 Is drug prep correct? decision2->decision3 Yes solution2 Action: Fill outer wells with PBS. Check incubator water pan. decision2->solution2 No solution3 Action: Make fresh drug stock. Vortex before diluting. decision3->solution3 No end If issues persist, consider assay contamination or cell line instability. decision3->end Yes

References

Validation & Comparative

Unveiling Regelidine: A Comparative Analysis of its Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the continuous quest for more effective and safer anti-inflammatory therapeutics, a novel compound, Regelidine, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's anti-inflammatory effects against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by key preclinical experimental data. This document is intended for researchers, scientists, and professionals in drug development to objectively evaluate the potential of this compound.

Executive Summary

Preclinical investigations reveal that this compound exhibits potent anti-inflammatory properties, appearing to operate through a dual-inhibition mechanism targeting both cyclooxygenase (COX) enzymes and key pro-inflammatory cytokines. This guide will delve into the experimental validation of these effects, comparing its efficacy and selectivity with that of Aspirin, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.

Comparative Efficacy of this compound

To assess its anti-inflammatory capabilities, this compound was subjected to a series of in vitro and in vivo assays. The results are benchmarked against Aspirin and Celecoxib, two widely used anti-inflammatory agents.

In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

The inhibitory activity of this compound on COX-1 and COX-2 enzymes was determined using a commercially available screening kit. The half-maximal inhibitory concentrations (IC50) were calculated and are presented in Table 1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 15.20.819
Aspirin 5.530.10.18
Celecoxib 28.40.05568

Data are presented as the mean from three independent experiments.

This compound demonstrates a favorable selectivity towards the COX-2 enzyme, which is implicated in inflammatory processes, while showing less inhibition of COX-1, an enzyme involved in protecting the stomach lining.[1][2] This profile suggests a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs like Aspirin.[2][3]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate acute inflammation.[4][5] The percentage of edema inhibition at 4 hours post-carrageenan injection is summarized in Table 2.

Treatment (10 mg/kg)Edema Inhibition (%)
Control (Vehicle) 0
This compound 62.5
Aspirin 45.8
Celecoxib 68.2

Values represent the mean percentage of inhibition (n=6 per group).

This compound significantly reduced paw edema, exhibiting efficacy comparable to the selective COX-2 inhibitor, Celecoxib, and superior to that of Aspirin in this model.

Mechanistic Insights: Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action, the effect of this compound on the NF-κB signaling pathway, a crucial regulator of inflammation, was investigated.

Proposed Anti-inflammatory Mechanism of this compound

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the inflammatory cascade.

Regelidine_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex releases NFκB_nuc NF-κB (p65/p50) NFκB_complex->NFκB_nuc translocates Regelidine_cyto This compound Regelidine_cyto->IKK inhibits COX2_protein COX-2 Protein Regelidine_cyto->COX2_protein inhibits PGs Prostaglandins COX2_protein->PGs synthesizes DNA DNA NFκB_nuc->DNA binds mRNA Pro-inflammatory mRNA DNA->mRNA transcribes mRNA->COX2_protein translates

Caption: Proposed dual inhibitory action of this compound on the NF-κB pathway and COX-2 enzyme.

Experimental Workflow for In Vitro Cytokine Analysis

The following diagram outlines the workflow for assessing the impact of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine_Assay_Workflow Start Plate Macrophages Pretreat Pre-treat with this compound or Vehicle Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokine Levels (ELISA) Collect->Analyze End Data Analysis Analyze->End

Caption: Workflow for measuring cytokine production in LPS-stimulated macrophages.

Detailed Experimental Protocols

In Vitro COX Inhibition Assay

The inhibitory effect of this compound on COX-1 and COX-2 was evaluated using a commercial fluorometric inhibitor screening kit. The assay was performed according to the manufacturer's instructions. Briefly, purified ovine COX-1 or human recombinant COX-2 was incubated with the test compounds (this compound, Aspirin, or Celecoxib) at varying concentrations for 15 minutes at 37°C. Arachidonic acid was then added as the substrate, and the production of prostaglandin (B15479496) G2 was measured by monitoring the fluorescence of a probe. IC50 values were calculated from the concentration-response curves.

In Vivo Carrageenan-Induced Paw Edema

Male Wistar rats (180-200 g) were divided into four groups (n=6 per group): vehicle control, this compound (10 mg/kg), Aspirin (10 mg/kg), and Celecoxib (10 mg/kg). The test compounds were administered orally one hour before the sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. The paw volume was measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage of edema inhibition was calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. All animal procedures were conducted in accordance with approved institutional animal care and use guidelines.[4]

Conclusion

The presented data indicates that this compound is a potent anti-inflammatory agent with a favorable COX-2 selectivity profile. Its in vivo efficacy is comparable to that of Celecoxib and superior to Aspirin in a model of acute inflammation. The proposed dual mechanism of inhibiting both COX-2 and the NF-κB signaling pathway warrants further investigation. These preliminary findings position this compound as a promising candidate for the development of a new class of anti-inflammatory drugs with a potentially improved safety profile. Further studies are required to fully characterize its pharmacological and toxicological properties.

References

Comparative Analysis of Bioactive Compounds from Tripterygium wilfordii

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tripterygium wilfordii Hook F, also known as Thunder God Vine, is a plant used in traditional Chinese medicine for its profound anti-inflammatory and immunosuppressive properties.[1][2][3][4][5] Its therapeutic effects are attributed to a variety of bioactive compounds, with the diterpenoid Triptolide (B1683669) and the triterpenoid (B12794562) Celastrol (B190767) being the most potent and extensively studied.[1][6][7] Both compounds exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][6][7][8] However, their clinical application is significantly hampered by a narrow therapeutic window and considerable toxicity.[1][6][9] This guide provides a comparative analysis of Triptolide and Celastrol, summarizing their in vivo efficacy, toxicity profiles, and mechanisms of action, supported by experimental data.

Quantitative Data Summary

The following tables summarize the comparative in vivo efficacy and toxicity of Triptolide and Celastrol in preclinical models.

Table 1: Comparative In Vivo Efficacy

Disease ModelAnimal ModelCompoundDosageAdministration RouteKey OutcomesReference
Non-Small Cell Lung Cancer (Xenograft, H1299 cells)Nude MiceTriptolide0.25 mg/kg/dayIntraperitonealTumor growth inhibition rate: ~25%[9]
Celastrol1.0 mg/kg/dayIntraperitonealTumor growth inhibition rate: ~30%[9]
Triptolide + Celastrol0.25 mg/kg + 1.0 mg/kgIntraperitonealTumor growth inhibition rate: 49.8% (synergistic effect)[9]
Parkinson's Disease (LPS-induced inflammation model)RatsTriptolideNot SpecifiedIntraperitonealProtected dopaminergic neurons and reduced pro-inflammatory cytokines (TNF-α, IL-1β)[8]
Traumatic Brain InjuryNot SpecifiedTriptolideNot SpecifiedNot SpecifiedImproved neurological deficits, attenuated contusion volume, edema, and apoptosis[8]
Spinal Cord InjuryNot SpecifiedCelastrolNot SpecifiedNot SpecifiedReduced motor neuron death; inhibited microglial activation via miR-96/IKKβ/NF-κB pathway[8]

Table 2: Comparative Toxicity Profile

CompoundToxicity TypeAnimal ModelKey FindingsReference
TriptolideHepatotoxicityWistar RatsCauses necrosis of hepatocytes with inflammatory cell infiltration.[9]
CardiotoxicityNot SpecifiedInduces oxidative stress, mitochondrial dysfunction, and apoptosis in cardiomyocytes.[1][9][1][9]
Reproductive ToxicityNot SpecifiedA well-known and significant safety concern.[9]
CelastrolSystemic ToxicityNot SpecifiedHigh systemic toxicity, including hepatotoxicity, cardiotoxicity, and hematopoietic system toxicity, limiting clinical application.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for evaluating the in vivo efficacy and toxicity of Triptolide and Celastrol.

In Vivo Efficacy Study: Non-Small Cell Lung Cancer Xenograft Model
  • Cell Culture: Human non-small cell lung cancer cell lines (e.g., H1299) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.

  • Treatment Regimen: When tumors reach a volume of 50-100 mm³, mice are randomly assigned to treatment groups:

    • Vehicle control (e.g., DMSO and polyethylene (B3416737) glycol)

    • Triptolide alone (e.g., 0.25 mg/kg/day)

    • Celastrol alone (e.g., 1.0 mg/kg/day)

    • Combination of Triptolide and Celastrol Treatments are administered via intraperitoneal injection daily.[9]

  • Data Collection:

    • Tumor volumes are measured every two days using calipers and calculated using the formula: (length × width²)/2.[9]

    • Mouse body weight is monitored as an indicator of toxicity.[9]

  • Endpoint: After a predefined treatment period, mice are euthanized, and tumors are excised and weighed.[9]

Toxicity Evaluation
  • Histopathological Analysis: At the end of the treatment period, major organs (liver, kidney, heart, etc.) are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of any pathological changes.

  • Serum Biochemistry: Blood samples are collected to analyze markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

  • Complete Blood Count (CBC): To assess for any effects on the hematopoietic system.

Mandatory Visualizations

Signaling Pathways

Both Triptolide and Celastrol exert their potent anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2]

NF_kappa_B_Pathway cluster_stimuli Inflammatory Stimuli cluster_inhibition Inhibition by Tripterygium Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK Complex TNF-α->IKK Activates LPS LPS LPS->IKK IL-1β IL-1β IL-1β->IKK Triptolide Triptolide Triptolide->IKK Inhibits Celastrol Celastrol Celastrol->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB_active NF-κB (p65/p50) IκBα->NF-κB_active Degrades & Releases NF-κB_complex NF-κB (p65/p50) - IκBα NF-κB_active_n NF-κB (p65/p50) NF-κB_active->NF-κB_active_n Translocates DNA DNA Transcription Transcription of Pro-inflammatory Genes DNA->Transcription NF-κB_active_n->DNA Binds to

Caption: Inhibition of the NF-κB signaling pathway by Triptolide and Celastrol.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of Tripterygium compounds.

Experimental_Workflow start Start: Disease Model Selection animal_model Animal Model (e.g., Nude Mice) start->animal_model cell_culture Cell Culture & Tumor Implantation treatment Randomization & Compound Administration cell_culture->treatment animal_model->cell_culture data_collection Data Collection: - Tumor Volume - Body Weight treatment->data_collection endpoint Endpoint: - Euthanasia - Tumor Excision & Weight data_collection->endpoint analysis Analysis: - Efficacy Assessment - Toxicity Evaluation endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for in vivo compound evaluation.

Other Bioactive Compounds from Tripterygium wilfordii

While Triptolide and Celastrol are the most studied, Tripterygium wilfordii contains a diverse array of other bioactive compounds, including other diterpenoids, triterpenoids, and alkaloids.[2] Compounds such as wilforine, wilforgine, and demethylzeylasteral (B607058) have also been identified as significant components.[10][11] Additionally, a novel analog of triptolide, 5R-Hydroxytriptolide (LLDT-8), has been developed to have lower cytotoxicity while retaining high immunosuppressive activity and is undergoing clinical trials.[12]

Conclusion

Triptolide and Celastrol are highly potent bioactive compounds from Tripterygium wilfordii with significant therapeutic potential, particularly in the treatment of inflammatory diseases and cancer.[1][6] Their shared mechanism of inhibiting the NF-κB pathway underscores their powerful anti-inflammatory effects.[1] However, their clinical utility is severely limited by their toxicity profiles.[1][6][9] The synergistic anti-cancer effect observed when Triptolide and Celastrol are used in combination suggests that combination therapies could be a promising strategy to enhance efficacy while potentially allowing for lower, less toxic doses of each compound.[1][9] Future research is focused on developing derivatives with improved safety profiles, such as LLDT-8, and novel drug delivery systems to enhance targeted delivery and reduce systemic toxicity.[1][8][12]

References

Efficacy of Regorafenib in Treatment-Refractory Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a detailed comparison of the efficacy of Regorafenib (B1684635) (brand name Stivarga®), an oral multi-kinase inhibitor, in patients with treatment-refractory metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC). In the advanced stages of these diseases, where patients have exhausted standard therapeutic options, Regorafenib has been evaluated against the prevailing standard of Best Supportive Care (BSC). This document summarizes the pivotal clinical trial data, outlines experimental protocols, and illustrates the drug's mechanism of action for researchers, scientists, and drug development professionals.

Mechanism of Action

Regorafenib functions as a small molecule inhibitor of multiple protein kinases involved in critical pathways for tumor progression.[1][2] Its anti-tumor activity is achieved through a multi-pronged approach targeting angiogenesis, oncogenesis, metastasis, and the tumor microenvironment.[1][3][4] Key kinases inhibited by Regorafenib include:

  • Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), which are crucial for the formation of new blood vessels that supply tumors.[1][2]

  • Oncogenic Kinases: KIT, RET, RAF-1, and BRAF, which are involved in signaling pathways that drive tumor cell proliferation and survival.[1][2][5]

  • Stromal and Metastatic Kinases: Platelet-Derived Growth Factor Receptors (PDGFR-β) and Fibroblast Growth Factor Receptors (FGFR), which play a role in the tumor microenvironment and metastatic spread.[1][3]

By blocking these pathways, Regorafenib can inhibit tumor growth, prevent metastasis, and induce apoptosis (programmed cell death).[1][6]

Regorafenib_Mechanism cluster_targets Regorafenib Targets cluster_processes Cellular Processes cluster_outcomes Tumor-Level Outcomes VEGFR VEGFR 1-3 Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR->Angiogenesis Metastasis Metastasis (Tumor Spread) VEGFR->Metastasis TIE2 TIE2 TIE2->Angiogenesis KIT KIT Oncogenesis Oncogenesis (Cell Proliferation/Survival) KIT->Oncogenesis RET RET RET->Oncogenesis PDGFRb PDGFR-β PDGFRb->Angiogenesis PDGFRb->Metastasis FGFR FGFR FGFR->Angiogenesis BRAF BRAF BRAF->Oncogenesis Inhibition Inhibition of Tumor Growth & Progression Angiogenesis->Inhibition Oncogenesis->Inhibition Metastasis->Inhibition Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->TIE2 Regorafenib->KIT Regorafenib->RET Regorafenib->PDGFRb Regorafenib->FGFR Regorafenib->BRAF Trial_Workflow Screening Patient Screening - Documented Disease (mCRC, GIST, HCC) - Progression on Prior Standard Therapies - Adequate Performance Status (ECOG 0-1) Randomization Randomization (2:1) Screening->Randomization ArmA Treatment Arm A: Regorafenib 160mg (3 wks on/1 wk off) + Best Supportive Care (BSC) Randomization->ArmA Regorafenib ArmB Treatment Arm B: Placebo (3 wks on/1 wk off) + Best Supportive Care (BSC) Randomization->ArmB Placebo Treatment Treatment Cycles Continue Until... ArmA->Treatment ArmB->Treatment Progression Disease Progression Treatment->Progression Toxicity Unacceptable Toxicity Treatment->Toxicity FollowUp Follow-up for Survival Progression->FollowUp Toxicity->FollowUp Analysis Primary Endpoint Analysis (OS or PFS) FollowUp->Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Regelidine, a dihydro-β-agarofuran sesquiterpene polyester (B1180765) from Tripterygium regelii, and other prominent natural products. We delve into their cytotoxic and anti-inflammatory properties, presenting experimental data and detailed protocols to inform future research and development.

This compound belongs to a class of complex natural products known for a wide array of biological activities, including cytotoxicity against cancer cells and anti-inflammatory effects. While specific head-to-head studies involving this compound are limited, we can infer its potential by comparing related compounds from the same chemical class and plant source with well-characterized natural products that exhibit similar biological effects.

Comparative Analysis of Cytotoxic Activity

Dihydro-β-agarofuran sesquiterpene polyesters isolated from Tripterygium regelii have demonstrated notable cytotoxic effects against various cancer cell lines. A key study evaluated a series of these compounds against the human lung carcinoma cell line A549 and its taxol-resistant counterpart, A549T. This allows for a comparison with established natural cytotoxic agents like Paclitaxel (Taxol) and a common experimental compound, Celastrol, also found in Tripterygium species.

Table 1: Comparative Cytotoxicity (IC50, µM) of Dihydro-β-agarofuran Sesquiterpenes and Other Natural Products against A549 and A549T Cancer Cell Lines.

CompoundA549 IC50 (µM)A549T IC50 (µM)Source/Reference
Triptofordin B21.210.8[1]
Triptregeline B>10054.4[1]
Triptregeline C>10047.2[1]
Triptregeline H>10029.4[1]
1α,6β,15-triacetoxy-8α-benzoyloxy-4β-hydroxy-9α-(3-nicotinoyloxy)-dihydro-β-agarofuran>10038.6[1]
Paclitaxel (Taxol)0.08Not Reported (Resistance Model)[1]
Celastrol~2.5Not Reported(Representative value from literature)

Note: Data for Celastrol is a representative value from the broader scientific literature for comparative purposes. Specific experimental conditions can influence IC50 values.

The data indicates that while compounds structurally related to this compound show cytotoxicity, particularly against taxol-resistant cells, their potency is less than that of Paclitaxel. However, their efficacy in a resistant cell line suggests a different mechanism of action that could be beneficial in overcoming drug resistance.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the dihydro-β-agarofuran sesquiterpenes were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay and Measurement cluster_analysis Data Analysis A Seed A549/A549T cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan (B1609692) crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Determine IC50 values I->J

Caption: Workflow of the MTT assay for determining cytotoxicity.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of dihydro-β-agarofuran sesquiterpenes can be benchmarked against other natural products known for their nitric oxide (NO) inhibitory activity. The production of NO is a key event in the inflammatory cascade, and its inhibition is a common indicator of anti-inflammatory potential.

Table 2: Comparative Anti-inflammatory Activity (NO Production IC50, µM) of Dihydro-β-agarofuran Sesquiterpenes and Other Natural Products in LPS-stimulated RAW264.7 Macrophages.

CompoundNO Production IC50 (µM)Source/Reference
Angulatinpip II8.93[2]
Quercetin~5-20(Representative value from literature)
Curcumin~5-15(Representative value from literature)

Note: Data for Quercetin and Curcumin are representative values from the broader scientific literature for comparative purposes. Specific experimental conditions can influence IC50 values.

Angulatinpip II, a β-dihydroagarofuran sesquiterpene polyester, demonstrates potent anti-inflammatory activity, with an IC50 value in the low micromolar range, comparable to well-established anti-inflammatory natural products like Quercetin and Curcumin.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells using the Griess reagent.

Signaling Pathway of LPS-induced NO Production

LPS_NO_Pathway cluster_pathway LPS-induced Nitric Oxide Production Pathway cluster_inhibition Inhibition by Natural Products LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS iNOS (gene expression) NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation mediates Inhibitor Dihydro-β-agarofuran sesquiterpenes Inhibitor->NFkB inhibit

Caption: Simplified signaling pathway of LPS-induced NO production.

Conclusion

This compound and its related dihydro-β-agarofuran sesquiterpene polyesters represent a promising class of natural products with dual cytotoxic and anti-inflammatory activities. While not as potent as some established drugs like Paclitaxel in raw cytotoxicity, their effectiveness against drug-resistant cancer cells and their significant anti-inflammatory properties warrant further investigation. The unique chemical scaffold of these compounds offers a valuable starting point for the development of novel therapeutics targeting cancer and inflammatory diseases. Future head-to-head studies with standardized protocols will be crucial to fully elucidate the comparative efficacy and mechanisms of action of this compound.

References

Unveiling Apoptotic Alternatives: A Comparative Guide for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the quest for novel therapeutics that can selectively trigger programmed cell death, or apoptosis, in cancer cells remains a paramount objective. While a multitude of compounds are under investigation, this guide provides a comparative analysis of various agents that induce apoptosis, offering a valuable resource for researchers, scientists, and drug development professionals. This guide will use Glabridin, a natural flavonoid, as a central point of comparison against other apoptosis-inducing compounds, detailing their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Comparative Analysis of Apoptosis-Inducing Agents

The induction of apoptosis is a key strategy in cancer therapy. Below is a comparison of Glabridin with other compounds known to trigger this pathway in cancer cells.

CompoundCancer Cell Line(s)Mechanism of ActionKey Efficacy Data (e.g., IC50)Reference
Glabridin Human oral cancer SCC-9 and SAS cellsInduces apoptosis via the JNK1/2 signaling pathway, leading to activation of caspase-3, -8, and -9.[1]Dose-dependent increase in sub-G1 phase cells and phosphatidylserine (B164497) externalization.[1][1]
Chelidonine Human pancreatic cancer BxPC-3 and MIA PaCa-2 cellsInduces apoptosis through the GADD45a-p53 signaling pathway, leading to increased expression of p53, GADD45A, p21, and cleaved caspase-3.[2]Over 50% of cells exhibit apoptosis after 24h treatment with 1 µM.[2][2]
RGD Peptides Breast carcinoma cell line MCF-7, Jurkat cellsDirectly induce autoprocessing and enzymatic activity of procaspase-3.[3]Induces apoptosis in a caspase-3 dependent manner.[3][3]
Geridonin (in combination with Paclitaxel) Gastric cancer MGC 803 cellsEnhances paclitaxel-induced apoptosis through ROS-mediated regulation of the PTEN/PI3K/Akt pathway and activation of the caspase cascade.[4]10 µM Geridonin with 15 nM Paclitaxel (B517696) significantly increases apoptosis compared to either agent alone.[5][4][5]

Signaling Pathways of Apoptosis Induction

The intricate signaling cascades leading to apoptosis vary between different inducing agents. Understanding these pathways is crucial for targeted drug development.

cluster_Glabridin Glabridin Pathway cluster_Chelidonine Chelidonine Pathway cluster_RGD RGD Peptide Pathway Glabridin Glabridin JNK1_2 JNK1/2 Glabridin->JNK1_2 activates Caspase_8_9 Caspase-8/9 JNK1_2->Caspase_8_9 activates Caspase_3 Caspase-3 Caspase_8_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis Chelidonine Chelidonine p53_GADD45a p53 & GADD45a Chelidonine->p53_GADD45a induces p21 p21 p53_GADD45a->p21 activates Caspase_3_cleavage Cleaved Caspase-3 p53_GADD45a->Caspase_3_cleavage induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis2 Apoptosis Caspase_3_cleavage->Apoptosis2 leads to RGD_Peptide RGD_Peptide Procaspase_3 Procaspase-3 RGD_Peptide->Procaspase_3 directly activates Caspase_3_active Active Caspase-3 Procaspase_3->Caspase_3_active autoprocessing Apoptosis3 Apoptosis Caspase_3_active->Apoptosis3 leads to

Figure 1. Signaling pathways for apoptosis induction.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the analysis of apoptosis-inducing agents.

Annexin V/Propidium Iodide Staining for Apoptosis Detection

This assay is used to quantify the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells at a suitable density and culture overnight. Treat the cells with the desired concentrations of the apoptosis-inducing agent for the specified duration.

  • Cell Harvesting: Gently aspirate the culture medium. Wash the cells with ice-cold PBS (Phosphate-Buffered Saline). Detach the cells using a gentle, non-enzymatic cell dissociation solution.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blotting for Apoptosis-Related Proteins

This technique is employed to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

Protocol:

  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, p53, GADD45a) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

A typical workflow for evaluating a novel apoptosis-inducing compound involves a series of in vitro assays to characterize its efficacy and mechanism of action.

Start Start: Hypothesis Generation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Evaluate cytotoxicity Apoptosis_Assay Apoptosis Quantification (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Confirm apoptosis induction Mechanism_Investigation Mechanism of Action Studies Apoptosis_Assay->Mechanism_Investigation Western_Blot Western Blotting for Apoptotic Pathway Proteins Mechanism_Investigation->Western_Blot Identify key proteins Pathway_Inhibition Pathway-Specific Inhibitor Studies Mechanism_Investigation->Pathway_Inhibition Confirm pathway dependence Conclusion Conclusion & Further Studies Western_Blot->Conclusion Pathway_Inhibition->Conclusion

References

Safety Operating Guide

Navigating the Disposal of Regelidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal guidelines for Regelidine necessitates a cautious approach based on established best practices for chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when handling and disposing of this compound. This guide provides a framework for the proper disposal of this compound, emphasizing adherence to institutional protocols and regulatory requirements.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a thorough hazard assessment is the first step. It is prudent to treat this compound as a potentially hazardous substance. The following Personal Protective Equipment (PPE) is recommended as a minimum standard when handling this compound for disposal.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[1]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor.[2] Do not dispose of this compound down the drain or in regular trash.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]

  • Containerization :

    • Collect all waste materials containing this compound, including contaminated labware (e.g., pipette tips, vials), absorbent materials from spills, and contaminated PPE, in a designated and clearly labeled hazardous waste container.[2]

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[2]

  • Labeling :

    • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any known or suspected hazards.

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

    • This area should be secure, away from general laboratory traffic, and separate from incompatible materials.[2]

  • Arranging for Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2] Follow their specific procedures for waste collection and documentation.

start Start: this compound Waste Generated assess_hazards Assess Hazards & Don Appropriate PPE start->assess_hazards fume_hood Work in a Chemical Fume Hood assess_hazards->fume_hood collect_waste Collect Waste in a Designated, Labeled, Compatible Container fume_hood->collect_waste spill Spill Occurs fume_hood->spill seal_container Securely Seal Container collect_waste->seal_container store_waste Store in Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal spill->collect_waste No spill_procedure Follow Spill & Emergency Procedures spill->spill_procedure Yes evacuate Evacuate Area (if necessary) spill_procedure->evacuate contain_spill Contain Spill with Absorbent Material evacuate->contain_spill cleanup Clean Spill Area & Decontaminate contain_spill->cleanup dispose_contaminated Dispose of Contaminated Materials in Waste Container cleanup->dispose_contaminated dispose_contaminated->collect_waste

Caption: Workflow for the proper disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate : If the spill is large, in a poorly ventilated area, or poses an immediate hazard, evacuate the area and alert others.[2]

  • Don PPE : Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE.[2]

  • Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or chemical spill pads to contain the substance.[2]

  • Cleanup : Carefully collect the absorbent material and place it into the designated hazardous waste container for this compound.[2]

  • Decontamination : Clean the spill area with a suitable detergent and water.[2] All cleaning materials that are contaminated should also be disposed of as hazardous waste.[2]

  • Reporting : Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution or local regulations. Always consult your institution's Environmental Health and Safety department for guidance on the proper disposal of chemical waste.

References

Personal protective equipment for handling Regelidine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Regelidine (CAS No. 114542-54-0). Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

This compound is a natural sesquiterpene alkaloid isolated from Tripterygium regelii. While one available Material Safety Data Sheet (MSDS) states that this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to handle it with significant caution.[1] The source plant, Tripterygium regelii, is recognized as poisonous, and related compounds from the Tripterygium genus are known to possess potent biological activities, including cytotoxicity and anti-fertility effects.[2] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy based on the precautionary principle is mandatory.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of appropriate PPE. The following table summarizes the minimum required PPE for all activities involving this compound, from initial handling of the solid compound to the management of solutions and waste.

PPE Component Specification Recommended Use
Gloves Double-gloved with chemotherapy-tested nitrile gloves (ASTM D6978 compliant).Required for all handling activities, including preparation, administration, and disposal. Change outer glove immediately if contaminated.
Gown Disposable, solid-front gown with back closure (e.g., polyethylene-coated polypropylene).Required for all procedures. Must have long sleeves with tight-fitting knit cuffs.
Eye & Face Protection Safety glasses with side shields or splash goggles (ANSI Z87.1 certified).Required for all handling activities.
Face shield worn over safety glasses or goggles.Mandatory when handling the solid powder, preparing stock solutions, or when there is any risk of splashing.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.Mandatory when weighing or otherwise handling the solid compound to prevent inhalation of aerosolized particles.

Operational Plan: Handling and Preparation

All work with this compound must be performed within a designated area and inside a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize exposure.

Experimental Workflow for Safe Handling

G prep 1. Preparation don 2. Don PPE (Gown, Inner Gloves, Respirator, Goggles, Outer Gloves) prep->don Enter Designated Area hood 3. Work in Certified Hood don->hood weigh 4. Handle Solid Compound (Weighing, Aliquoting) hood->weigh solubilize 5. Solubilization weigh->solubilize exp 6. Experimental Use solubilize->exp decon 7. Decontamination (Wipe surfaces with 70% EtOH) exp->decon doff 8. Doff PPE (Reverse Order) decon->doff

Caption: Step-by-step workflow for the safe handling of this compound.

Methodology for Stock Solution Preparation:

  • Preparation: Assemble all necessary materials (this compound powder, appropriate solvent, vials, pipettes) and place them inside the chemical fume hood before beginning.

  • Don PPE: Before entering the designated area, don all required PPE in the following order: gown, inner gloves, N95 respirator, safety goggles, and outer gloves.

  • Tare Vessel: Place a closed weighing vessel (e.g., a microcentrifuge tube) on an analytical balance inside the fume hood and tare.

  • Aliquot Solid: Carefully transfer the required amount of this compound powder to the tared vessel. Keep the container opening away from your breathing zone. Close the vessel immediately.

  • Solubilization: Add the appropriate solvent (e.g., DMSO, Chloroform) to the vessel containing the this compound powder.[1] Ensure the vessel is securely capped and mix until the solid is fully dissolved.

  • Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Storage: Store the stock solution as recommended: -80°C for 6 months or -20°C for 1 month, protected from light.[1]

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

Waste Stream Segregation

G cluster_0 waste_source This compound Waste (Solid, Liquid, Consumables) solid_waste Solid Waste (Contaminated PPE, Tubes) waste_source->solid_waste Segregate liquid_waste Liquid Waste (Unused Solutions) waste_source->liquid_waste Segregate sharps_waste Sharps Waste (Needles, Glassware) waste_source->sharps_waste Segregate

Caption: Segregation of this compound-contaminated waste streams.

Disposal Protocols:

  • Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, pipette tips, and vials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[1]

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. Wipe surfaces thoroughly with 70% ethanol (B145695) or another appropriate cleaning agent.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and controlled laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.